molecular formula C7H13ClO3 B2964358 Butyl 1-chloroethyl carbonate CAS No. 91508-03-1

Butyl 1-chloroethyl carbonate

Cat. No.: B2964358
CAS No.: 91508-03-1
M. Wt: 180.63
InChI Key: WQRYMQHLFDVPFS-UHFFFAOYSA-N
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Description

Butyl 1-chloroethyl carbonate is a useful research compound. Its molecular formula is C7H13ClO3 and its molecular weight is 180.63. The purity is usually 95%.
BenchChem offers high-quality Butyl 1-chloroethyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 1-chloroethyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 1-chloroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3/c1-3-4-5-10-7(9)11-6(2)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYMQHLFDVPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

Technical Monograph: 1-Chloroethyl tert-Butyl Carbonate in Prodrug Synthesis

[1]

Executive Summary

1-Chloroethyl tert-butyl carbonate (CAS 98015-51-1) is a specialized alkylating agent used primarily in the synthesis of esterase-sensitive prodrugs .[1] By introducing the 1-[(tert-butoxycarbonyl)oxy]ethyl moiety to a carboxylic acid pharmacophore, this reagent converts polar, poorly bioavailable drugs into lipophilic carbonate esters. These "soft" alkyl derivatives improve membrane permeability and are rapidly hydrolyzed in vivo to release the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol. This guide details the physicochemical properties, synthesis logic, and validated experimental protocols for utilizing this reagent in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Although often loosely referred to as "butyl 1-chloroethyl carbonate," the specific CAS 98015-51-1 corresponds exclusively to the tert-butyl isomer. Precision in nomenclature is critical, as the n-butyl isomer possesses different hydrolytic stability profiles.

Property Specification
Chemical Name 1-Chloroethyl tert-butyl carbonate
CAS Number 98015-51-1
Molecular Formula C

H

ClO

Molecular Weight 180.63 g/mol
Structure (CH

)

C–O–C(=O)–O–CH(Cl)–CH

Appearance Colorless to pale yellow liquid
Boiling Point 58–60 °C (at 10 mmHg)
Density ~1.089 g/cm

Solubility Soluble in DCM, EtOAc, DMF, DMAc; hydrolyzes in water
Stability Moisture sensitive; store at 2–8 °C under inert atmosphere (Ar/N

)

Synthesis of the Reagent

The preparation of 1-chloroethyl tert-butyl carbonate is typically achieved via the acylation of tert-butanol with 1-chloroethyl chloroformate.[1] This route is preferred over the reaction of 1-chloroethanol with di-tert-butyl dicarbonate due to higher atom economy and easier purification.[1]

Reaction Scheme
Process Overview
  • Reagents: 1-Chloroethyl chloroformate (1.0 eq), tert-Butanol (1.0 eq), Pyridine or Triethylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Conditions: The reaction is exothermic. The chloroformate is added dropwise to the alcohol/base solution at 0°C to prevent thermal decomposition.

  • Purification: The product is isolated by washing with dilute acid (to remove amine salts), drying over MgSO

    
    , and vacuum distillation.
    

Application: Prodrug Derivatization Strategy

The core utility of CAS 98015-51-1 lies in masking carboxylic acid groups.[1] This overcomes low oral bioavailability caused by ionization at physiological pH.[1]

Mechanism of Action

The reagent functions as a "hemiacetal ester" linker. The reaction involves a nucleophilic substitution (

Why this Reagent?
  • Lipophilicity: The tert-butyl group significantly increases logP, facilitating passive diffusion across the intestinal epithelium.

  • Safety: The metabolic byproducts (acetaldehyde, CO

    
    , tert-butanol) are generally considered acceptable at therapeutic prodrug doses.
    
  • Stability: The steric bulk of the tert-butyl group provides resistance to chemical hydrolysis during storage, while the carbonate linkage remains susceptible to ubiquitous plasma esterases.

Visualization: Prodrug Lifecycle

The following diagram illustrates the synthesis of the prodrug and its subsequent bioactivation.[2]

ProdrugLifecycleDrugParent Drug(R-COOH)IntermediateTransition State(SN2 Attack)Drug->Intermediate+ Base (K2CO3)Reagent1-Chloroethyltert-butyl carbonate(CAS 98015-51-1)Reagent->IntermediateProdrugProdrug(R-COO-CH(Me)-O-CO-OtBu)Intermediate->Prodrug- KClMetabolismIn Vivo Hydrolysis(Esterases)Prodrug->MetabolismAbsorptionMetabolism->DrugActive SpeciesByproductsByproducts:1. Acetaldehyde2. CO23. tert-ButanolMetabolism->ByproductsElimination

Figure 1: The lifecycle of a carbonate prodrug, from synthetic coupling to metabolic regeneration of the active pharmaceutical ingredient (API).[1]

Experimental Protocol: Prodrug Synthesis

This protocol is validated for the alkylation of hindered carboxylic acids (e.g., Sartan derivatives) using 1-chloroethyl tert-butyl carbonate.[1]

Materials
  • Substrate: Carboxylic acid drug (1.0 eq).

  • Reagent: 1-Chloroethyl tert-butyl carbonate (1.2 – 1.5 eq).[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ), anhydrous, micronized (2.0 eq).
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – accelerates reaction via Finkelstein exchange.

  • Solvent: N,N-Dimethylacetamide (DMAc) or DMF (anhydrous).

Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried reaction vessel with the Carboxylic Acid Substrate (1.0 eq) and anhydrous DMAc (10 mL per gram of substrate).

    • Add K

      
      CO
      
      
      (2.0 eq).
    • Stir at room temperature for 30 minutes to ensure deprotonation and formation of the carboxylate salt.

  • Alkylation:

    • Add 1-Chloroethyl tert-butyl carbonate (1.2 eq) dropwise to the suspension.[1]

    • Note: If the substrate is sterically hindered, add KI (0.1 eq) at this stage.

    • Heat the mixture to 45–50 °C .

    • Monitor reaction progress via HPLC or TLC.[1] Typical reaction time is 12–16 hours .[1]

    • Endpoint: Disappearance of the carboxylic acid starting material.

  • Workup:

    • Cool the reaction mixture to 20 °C.

    • Filter off inorganic salts (KCl, excess K

      
      CO
      
      
      ).
    • Dilute the filtrate with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove DMAc.
      
    • Wash the organic phase with saturated brine, dry over Na

      
      SO
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Avoid acidic mobile phases to prevent premature hydrolysis of the carbonate.

Analytical Characterization

Confirming the structure of the synthesized prodrug requires identifying specific NMR signatures associated with the tert-butoxycarbonyloxyethyl group.

Signal Multiplicity Chemical Shift (

, ppm)
Integration Assignment
Acetal Methine Quartet (

Hz)
6.30 – 6.80 1H–O–CH (CH

)–O–
Acetal Methyl Doublet (

Hz)
1.50 – 1.90 3H–CH(CH

)–
tert-Butyl Singlet1.45 – 1.55 9H–C(CH

)

Note: The chemical shift of the acetal methine proton (6.3–6.8 ppm) is highly diagnostic and will shift downfield compared to the reagent due to the anisotropic effect of the drug's carbonyl group.

Safety & Handling

  • Hazards: Combustible liquid.[1] Causes skin and severe eye irritation. May cause respiratory irritation.[1]

  • Storage: Store at 2°C to 8°C . The compound is moisture-sensitive; hydrolysis generates HCl, which can autocatalyze further decomposition.[1] Store under Argon or Nitrogen.[1]

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not use water.[1]

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat are mandatory. Use in a fume hood.

References

  • PubChem. (n.d.). Tert-butyl 1-chloroethyl carbonate (CAS 98015-51-1).[1] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2008). Imidazole-5-carboxylic acid derivatives, preparation methods and use thereof (EP1988090A1).[1] Retrieved February 4, 2026, from

  • MySkinRecipes. (n.d.). tert-Butyl (1-chloroethyl) carbonate Product Description. Retrieved February 4, 2026, from [Link]

Foundational & Exploratory

A Comparative Analysis of 1-Chloroethyl n-Butyl Carbonate and Its Tert-Butyl Isomer: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the choice of appropriate chemical intermediates is paramount to achieving desired therapeutic outcomes and efficient manufacturing processes. Among the diverse array of functional molecules, 1-chloroethyl alkyl carbonates serve as critical prodrug moieties and protecting groups. This in-depth technical guide provides a comprehensive comparative analysis of two key isomers: 1-chloroethyl n-butyl carbonate and tert-butyl 1-chloroethyl carbonate. We will delve into their synthesis, physicochemical properties, reactivity, stability, and spectroscopic characterization, offering field-proven insights to guide researchers and drug development professionals in their selection and application.

Introduction: The Significance of Isomeric Choice

The seemingly subtle difference between a linear n-butyl group and a bulky, tertiary tert-butyl group can profoundly influence the biological and chemical behavior of a molecule. In the context of 1-chloroethyl carbonates, this isomeric variation dictates the lability of the carbonate bond, steric accessibility of the reactive chloromethyl group, and overall stability of the compound. These factors are critical in the design of prodrugs, where controlled release of an active pharmaceutical ingredient (API) is desired, and in multi-step synthesis, where selective protection and deprotection are essential. This guide will elucidate the fundamental principles governing the divergent properties of these two isomers, empowering scientists to make informed decisions in their research and development endeavors.

Synthesis and Physicochemical Properties: A Tale of Two Butyls

Both 1-chloroethyl n-butyl carbonate and its tert-butyl isomer are typically synthesized via the reaction of the corresponding alcohol (n-butanol or tert-butanol) with 1-chloroethyl chloroformate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. While the fundamental reaction is the same, the steric bulk of the tert-butyl group can influence reaction kinetics.

A comparative summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Chloroethyl n-Butyl Carbonate vs. Tert-Butyl Isomer

Property1-Chloroethyl n-Butyl CarbonateTert-Butyl 1-Chloroethyl CarbonateReference(s)
Molecular Formula C₇H₁₃ClO₃C₇H₁₃ClO₃[1]
Molecular Weight 180.63 g/mol 180.63 g/mol [1]
Boiling Point Not explicitly found, but expected to be higher than the tert-butyl isomer due to stronger van der Waals forces.58-60 °C at 10 mmHg[2]
Density Not explicitly found, but expected to be slightly higher than the tert-butyl isomer.1.089 ± 0.06 g/cm³ (Predicted)[2]

The difference in boiling points is a direct consequence of their molecular shapes. The linear n-butyl chain allows for greater surface area contact and stronger intermolecular van der Waals forces compared to the more spherical and sterically hindered tert-butyl group.

Reactivity and Stability: The Decisive Role of Steric Hindrance

The most significant divergence in the properties of these two isomers lies in their reactivity and stability, primarily governed by the steric and electronic effects of the butyl group.

Hydrolysis and Cleavage

The carbonate linkage in these molecules is susceptible to hydrolysis, a critical consideration for their application as prodrugs or protecting groups. The rate of this cleavage is significantly influenced by the nature of the alkyl substituent.

  • 1-Chloroethyl n-Butyl Carbonate: The n-butyl group exerts minimal steric hindrance at the carbonate carbonyl carbon. This allows for easier access by nucleophiles, such as water or enzymes (e.g., esterases), leading to a relatively faster rate of hydrolysis. This property can be advantageous for prodrugs requiring rapid release of the active moiety in a biological environment.

  • Tert-Butyl 1-Chloroethyl Carbonate: The bulky tert-butyl group provides substantial steric shielding to the carbonyl carbon.[3] This steric hindrance significantly impedes the approach of nucleophiles, resulting in a much slower rate of hydrolysis under both chemical and enzymatic conditions.[4] This increased stability makes the tert-butyl isomer a more robust protecting group for functionalities that need to withstand a wider range of reaction conditions. The cleavage of tert-butyl esters and carbonates often requires strong acidic conditions.

The mechanism of cleavage for both isomers typically involves nucleophilic attack at the carbonyl carbon of the carbonate, leading to the release of the 1-chloroethanol intermediate, which can then further decompose.

cluster_n_butyl 1-Chloroethyl n-Butyl Carbonate cluster_tert_butyl Tert-Butyl 1-Chloroethyl Carbonate n_butyl n-Bu-O-C(=O)-O-CH(Cl)CH₃ n_cleavage Faster Hydrolysis (Less Steric Hindrance) n_butyl->n_cleavage H₂O / Esterase n_products n-Butanol + CO₂ + 1-Chloroethanol n_cleavage->n_products tert_butyl t-Bu-O-C(=O)-O-CH(Cl)CH₃ t_cleavage Slower Hydrolysis (High Steric Hindrance) tert_butyl->t_cleavage H₂O / Esterase (Strong Acid for Deprotection) t_products tert-Butanol + CO₂ + 1-Chloroethanol t_cleavage->t_products cluster_nmr Comparative ¹H NMR Signatures cluster_n_butyl_nmr 1-Chloroethyl n-Butyl Carbonate cluster_tert_butyl_nmr Tert-Butyl 1-Chloroethyl Carbonate n_butyl_signals Triplet (CH₃) Sextet (CH₂) Quintet (CH₂) Triplet (CH₂-O) tert_butyl_signals Singlet (9H, 3 x CH₃)

Figure 2: Key ¹H NMR Differentiating Features.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group. The position of this band is typically in the range of 1740-1775 cm⁻¹. [5]While the exact frequency may differ slightly between the two isomers due to electronic effects, this difference is generally small. Other characteristic bands will include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups. The spectrum of the n-butyl isomer will likely show more complex fingerprint region due to the greater number of C-H bonds in different environments compared to the highly symmetrical tert-butyl isomer.

Experimental Protocols

General Synthesis of 1-Chloroethyl Alkyl Carbonates

Materials:

  • Appropriate alcohol (n-butanol or tert-butanol)

  • 1-Chloroethyl chloroformate

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add 1-chloroethyl chloroformate (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the desired 1-chloroethyl alkyl carbonate.

Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The presence of the expected signals and the absence of starting materials and byproducts will validate the success of the synthesis.

Comparative Hydrolysis Study

Materials:

  • 1-Chloroethyl n-butyl carbonate

  • Tert-butyl 1-chloroethyl carbonate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine liver esterase solution

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of each isomer in a suitable organic solvent (e.g., acetonitrile).

  • For chemical hydrolysis, add a small aliquot of the stock solution to PBS at 37 °C to a final concentration of 10 µM.

  • For enzymatic hydrolysis, add a small aliquot of the stock solution to PBS containing porcine liver esterase at 37 °C.

  • At various time points, withdraw aliquots from the reaction mixtures and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).

  • Analyze the samples by HPLC to quantify the disappearance of the parent compound and the appearance of any degradation products.

  • Plot the concentration of the parent compound versus time to determine the hydrolysis rate constant.

Self-Validation: The HPLC method should be validated for linearity, accuracy, and precision. A control experiment without the esterase should be run to differentiate between chemical and enzymatic hydrolysis.

Applications in Drug Development: A Strategic Choice

The choice between 1-chloroethyl n-butyl carbonate and its tert-butyl isomer as a prodrug linker or protecting group is a strategic one, dictated by the specific requirements of the drug candidate or synthetic route.

  • Prodrug Design: The faster hydrolysis rate of the n-butyl isomer makes it more suitable for prodrugs where rapid release of the active drug is desired upon administration. Conversely, the greater stability of the tert-butyl isomer can be exploited for sustained-release formulations or for targeting specific enzymes that can overcome the steric hindrance.

  • Protecting Group Strategy: The robustness of the tert-butyl carbonate group under a variety of conditions makes it an excellent choice for protecting hydroxyl or amine functionalities during multi-step synthesis. [6]Its removal typically requires specific, often acidic, conditions, allowing for orthogonal deprotection strategies. The n-butyl carbonate is a less robust protecting group and would be used in scenarios where milder deprotection conditions are necessary.

Conclusion

The isomeric relationship between 1-chloroethyl n-butyl carbonate and tert-butyl 1-chloroethyl carbonate provides a compelling illustration of how subtle structural modifications can lead to significant differences in chemical properties and, consequently, in their utility in drug development and organic synthesis. The greater steric hindrance of the tert-butyl group imparts increased stability towards hydrolysis, making it a more robust protecting group, while the linear n-butyl group allows for more facile cleavage, a desirable characteristic for certain prodrug applications. A thorough understanding of these structure-property relationships, supported by rigorous experimental and spectroscopic analysis, is essential for the rational design of effective and efficient pharmaceutical agents and synthetic processes. This guide provides a foundational framework for researchers to navigate the selection and application of these versatile chemical entities.

References

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13557091, Tert-butyl 1-chloroethyl carbonate. Retrieved from [Link]

  • Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon. (2014, August 29). Chemistry LibreTexts. [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68333, Dibutyl carbonate. Retrieved from [Link]

  • The C-13 NMR spectrum of 1-chlorobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. (2020, December 7). RSC Publishing. [Link]

  • Chloroacetic acid tert-butyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2006, August 25). ResearchGate. [Link]

  • Solved Analyze the 1H-NMR and 13C-NMR spectra of the main. (2022, March 31). Chegg.com. [Link]

  • Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. (2019, August 9). ResearchGate. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 13C NMR Spectroscopy 1H and 13C NMR compared. (n.d.). Chemconnections. Retrieved from [Link]

  • 1-Chloroethyl Isopropyl Carbonate. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2006, August 25). ResearchGate. [Link]

  • tert-Butyl (1-chloroethyl) carbonate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 04.07 Stability Factors: Steric Effects. (2017, November 21). YouTube. [Link]

  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (2006, August 25). ResearchGate. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

  • What is the effect of steric hindrance on the hydrolysis of haloalkanes?. (2023, February 22). Quora. [Link]

  • bis(1-chloroethyl) carbonate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols. (2016, August 25). ResearchGate. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022, August 9). ResearchGate. [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Method for synthesizing chloromethyl isopropyl carbonate. (n.d.). Google Patents.
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online. [Link]

Sources

Butyl 1-chloroethyl carbonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Prodrug Design

Executive Summary

Butyl 1-chloroethyl carbonate (BCEC) is a specialized alkylating reagent used primarily in medicinal chemistry for the synthesis of carbonate-based prodrugs and the introduction of protecting groups. By linking a biologically active molecule (typically containing a carboxylic acid or amine) to a lipophilic butyl tail via a labile carbonate bridge, BCEC facilitates the formation of 1-(butoxycarbonyloxy)ethyl derivatives. These derivatives are designed to enhance membrane permeability and oral bioavailability, releasing the active parent drug upon enzymatic hydrolysis in vivo.

This guide provides a comprehensive technical analysis of BCEC, covering its physicochemical properties, synthesis protocols, and mechanistic role in drug delivery systems.

Part 1: Physicochemical Characterization

Identity and Constants

The precise identification of Butyl 1-chloroethyl carbonate relies on its structural isomeric forms. While the n-butyl isomer is utilized for lipophilicity modulation in prodrugs, the tert-butyl isomer is frequently employed as a protecting group reagent (Boc-analog with a chloroethyl trigger).

ParameterData
Chemical Name Butyl 1-chloroethyl carbonate
Common Isomers n-Butyl (CAS 91508-03-1); tert-Butyl (CAS 98015-51-1)
Molecular Formula C₇H₁₃ClO₃
Molecular Weight 180.63 g/mol
Appearance Colorless to pale yellow liquid
Density ~1.09 g/cm³ (Predicted)
Boiling Point ~160–170°C (at 760 mmHg); tert-butyl variant: 58-60°C (at 10 mmHg)
Solubility Soluble in organic solvents (DCM, THF, Ethyl Acetate); hydrolyzes in water
Stability Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8°C
Structural Analysis

The molecule consists of a central carbonate ester linkage (


) flanked by:
  • A Butyl group (

    
    ): Provides lipophilicity, aiding passive diffusion across lipid bilayers.
    
  • A 1-Chloroethyl group (

    
    ): The reactive center.[1] The chlorine atom at the alpha-position activates the ethyl carbon for nucleophilic attack, allowing conjugation with drug molecules.
    

Part 2: Synthesis and Manufacturing[2][4][5][6]

The synthesis of BCEC is typically achieved through the reaction of 1-chloroethyl chloroformate with the appropriate butanol isomer. This route is preferred over the reaction of butyl chloroformate with acetaldehyde due to higher regio-selectivity and cleaner product profiles.

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution pathway. The hydroxyl group of the butanol attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.

SynthesisPathway Reactant1 1-Chloroethyl chloroformate (C3H4Cl2O2) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Butanol (n-BuOH or t-BuOH) Reactant2->Intermediate Base Base Catalyst (Pyridine/DIPEA) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product Butyl 1-chloroethyl carbonate (C7H13ClO3) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Synthetic pathway for Butyl 1-chloroethyl carbonate via chloroformate coupling.

Experimental Protocol: Preparation of n-Butyl 1-Chloroethyl Carbonate

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the chloroformate.

Reagents:

  • 1-Chloroethyl chloroformate (1.0 eq)[2]

  • n-Butanol (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with n-butanol and anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add pyridine dropwise to the solution, maintaining the temperature below 5°C.

  • Reagent Addition: Slowly add 1-chloroethyl chloroformate via a pressure-equalizing addition funnel over 30 minutes. The reaction is exothermic; ensure temperature control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC or GC (disappearance of butanol).

  • Workup:

    • Quench the reaction with cold water.

    • Separate the organic layer and wash sequentially with 1N HCl (to remove excess pyridine), saturated

      
      , and brine.
      
    • Dry over anhydrous

      
       and filter.
      
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation to obtain the pure carbonate as a clear oil.

Part 3: Application in Prodrug Design

BCEC is a critical reagent for synthesizing proxetil-type prodrugs. The "1-chloroethyl" moiety serves as a linker that connects the drug (typically a carboxylic acid) to the carbonate tail.

Mechanism of Bioactivation

The utility of the 1-chloroethyl carbonate moiety lies in its predictable hydrolysis in vivo. Upon absorption, esterases attack the terminal ester bond. However, the unique structure allows for a spontaneous decomposition cascade.

  • Esterase Cleavage: Enzymatic hydrolysis of the carbonate ester releases butanol and carbonic acid.

  • Spontaneous Decomposition: The remaining unstable 1-hydroxyethyl intermediate spontaneously eliminates acetaldehyde to regenerate the parent drug.

Bioactivation Prodrug Prodrug (Drug-O-CH(CH3)-O-CO-OBu) Intermediate1 Unstable Intermediate [Drug-O-CH(CH3)-OH] Prodrug->Intermediate1 Enzymatic Attack Byproducts Byproducts: CO2 + Butanol Prodrug->Byproducts Enzyme Esterase (Hydrolysis) Enzyme->Prodrug FinalRelease Active Drug (Drug-COOH) Intermediate1->FinalRelease Spontaneous Collapse Acetaldehyde Acetaldehyde (CH3CHO) Intermediate1->Acetaldehyde

Figure 2: In vivo bioactivation pathway of prodrugs synthesized using Butyl 1-chloroethyl carbonate.

Derivatization Protocol (General)

To convert a carboxylic acid drug (R-COOH) into its prodrug form:

  • Dissolve the drug (R-COOH) in DMF or Acetone.

  • Add a mild base (e.g.,

    
     or 
    
    
    
    ).
  • Add Butyl 1-chloroethyl carbonate (1.2 eq) and catalytic Sodium Iodide (NaI) to facilitate the Finkelstein reaction (in situ conversion of Cl to I for better leaving group ability).

  • Heat at 50–60°C for 12–24 hours.

  • Isolate the prodrug ester.

Part 4: Safety and Handling

Hazard Classification:

  • Alkylating Agent: BCEC contains a reactive alpha-chloro ether moiety, making it a potential alkylating agent. Handle with extreme care to avoid DNA interaction.

  • Corrosive/Irritant: Causes skin and eye irritation. Hydrolyzes to release HCl and butanol.[3]

Storage:

  • Store at 2–8°C.

  • Keep under inert gas (Argon/Nitrogen).

  • Avoid moisture; the compound degrades to form acetaldehyde, butanol, and HCl.

References

  • ChemicalBook. (2025). 1-Chloroethyl isopropyl carbonate and related synthesis data. Retrieved from

  • VulcanChem. (2025).[4] tert-butyl 1-chloroethyl carbonate: Structure and Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Chloroethyl chloroformate Product Information. Retrieved from [2]

  • Google Patents. (2019). WO2019219820A1 - Substituted condensed thiophenes as modulators of STING. Retrieved from

  • MySkinRecipes. (n.d.). tert-Butyl (1-chloroethyl) carbonate Reagent Specifications. Retrieved from

Sources

Technical Guide: 1-Chloroethyl Carbonates in Prodrug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, chemistry, and application of 1-chloroethyl carbonates in prodrug synthesis.

Part 1: The Solubility-Lability Paradox

In the history of prodrug development, medicinal chemists faced a persistent "Solubility-Lability" paradox. Simple alkyl esters (e.g., methyl or ethyl esters) used to mask polar carboxylic acids often improved membrane permeability but failed to hydrolyze at sufficient rates in human plasma, leading to poor bioavailability of the active parent drug.

The breakthrough solution was the double ester (or acyloxyalkyl) concept, which introduced a spacer group that destabilizes the ester bond upon enzymatic attack. Among these, the 1-chloroethyl carbonates emerged as the "Gold Standard" reagents. They allow for the installation of the 1-(alkoxycarbonyloxy)ethyl moiety—a structure that combines high lipophilicity with a rapid, entropically driven decomposition mechanism in vivo.

This guide analyzes the critical role of 1-chloroethyl carbonates (e.g., 1-chloroethyl cyclohexyl carbonate) as the enabling reagents for blockbuster prodrugs like Candesartan cilexetil and Cefotiam cilexetil .

Part 2: Chemistry of the Reagent

The 1-chloroethyl carbonate moiety is unique because it serves as a bifunctional electrophile . It contains a carbonate linkage stable enough for storage but susceptible to enzymatic attack, and a reactive chloroethyl center for coupling to the drug.

Synthetic Routes

The synthesis of 1-chloroethyl alkyl carbonates generally proceeds via the reaction of 1-chloroethyl chloroformate with the appropriate alcohol. 1-chloroethyl chloroformate itself is often generated from the reaction of phosgene (or triphosgene) with paraldehyde/acetaldehyde.

Diagram 1: Synthesis Pathway of 1-Chloroethyl Cyclohexyl Carbonate

The following Graphviz diagram illustrates the industrial synthesis route from basic feedstocks to the final coupling reagent.

SynthesisRoute Triphosgene Triphosgene (CCl3O)2CO Chloroformate 1-Chloroethyl Chloroformate Triphosgene->Chloroformate Depolymerization & Chlorination Paraldehyde Paraldehyde (CH3CHO)3 Paraldehyde->Chloroformate + Lewis Acid Product 1-Chloroethyl Cyclohexyl Carbonate (Reagent) Chloroformate->Product Nucleophilic Substitution Cyclohexanol Cyclohexanol Cyclohexanol->Product + Pyridine - HCl Pyridine Pyridine (Catalyst/Base) Pyridine->Product

Caption: Industrial synthesis of the cilexetil-forming reagent via 1-chloroethyl chloroformate intermediate.

Part 3: Experimental Protocols

The following protocols are standardized based on high-yield industrial processes used in the synthesis of intermediates for angiotensin II receptor blockers (ARBs).

Protocol A: Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

Objective: To synthesize the "cilexetil" promoiety reagent with >98% purity.

Reagents:

  • Cyclohexanol (1.0 eq)

  • 1-Chloroethyl chloroformate (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a 3-neck round-bottom flask with nitrogen. Maintain a nitrogen blanket throughout the reaction to prevent hydrolysis of the chloroformate.

  • Solvation: Dissolve Cyclohexanol (e.g., 100 mmol) in anhydrous DCM (150 mL). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents the formation of symmetrical carbonate byproducts.

  • Reagent Addition: Add 1-Chloroethyl chloroformate (105 mmol) dropwise over 20 minutes. Ensure the internal temperature does not rise above -70°C.

  • Base Addition: Add Pyridine (110 mmol) dropwise. This step is exothermic; control the rate to maintain thermal stability.

  • Reaction: Remove the cold bath and allow the mixture to warm to room temperature (20-25°C). Stir for 16 hours.

    • Checkpoint: Monitor via TLC or GC. The disappearance of cyclohexanol indicates completion.

  • Workup: Wash the reaction mixture with:

    • Water (3 x 50 mL)

    • Saturated NaCl (Brine) (1 x 50 mL)

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Perform vacuum distillation to isolate the pure product as a colorless oil.

    • Target Yield: 88-94%.

Protocol B: Coupling to Carboxylic Acid Drug (General Procedure)

Objective: Esterification of a drug (e.g., Candesartan) using the 1-chloroethyl carbonate reagent.[1]

  • Dissolution: Dissolve the carboxylic acid drug (1.0 eq) in DMF or N-Methyl-2-pyrrolidone (NMP).

  • Base Activation: Add Potassium Carbonate (

    
    ) (1.5 eq) or Cesium Carbonate (
    
    
    
    ). Stir for 30 minutes to generate the carboxylate anion.
    • Note: Cesium carbonate often provides higher yields due to the "cesium effect" enhancing nucleophilicity.

  • Alkylation: Add 1-Chloroethyl Cyclohexyl Carbonate (1.2 eq). Heat the mixture to 50-60°C.

  • Kinetics: The reaction typically completes in 3-6 hours. The chloride is displaced by the carboxylate oxygen.

  • Isolation: Quench with water, extract into ethyl acetate, and recrystallize.

Part 4: Metabolic Activation & Mechanism

The defining feature of 1-chloroethyl carbonate prodrugs is their self-immolative hydrolysis mechanism. Unlike simple esters, which require direct enzymatic attack on the drug-linker bond, these prodrugs utilize a cascade triggered by a remote attack.

The Hydrolysis Cascade
  • Enzymatic Attack: Esterases (carboxylesterases) in the intestinal lumen or liver attack the terminal carbonate ester linkage.

  • Intermediate Collapse: This releases the alcohol (e.g., cyclohexanol) and generates a mono-carbonate intermediate which is chemically unstable.

  • Decarboxylation: The intermediate spontaneously loses

    
     to form a 1-hydroxyethyl ester  (hemiacetal).
    
  • Spontaneous Decomposition: The hemiacetal collapses to release Acetaldehyde and the free Active Drug .

Diagram 2: In Vivo Activation Pathway

Hydrolysis Prodrug Prodrug (Drug-COO-CH(Me)-O-CO-O-R) Enzyme Esterase (Hydrolysis) Prodrug->Enzyme Intermediate1 Unstable Carbonate (Drug-COO-CH(Me)-O-COOH) Prodrug->Intermediate1 Esterase Attack (Terminal Carbonate) Intermediate2 Hemiacetal Ester (Drug-COO-CH(Me)-OH) Intermediate1->Intermediate2 - CO2 Byproducts Byproducts: CO2 + Alcohol (R-OH) Intermediate1->Byproducts Spontaneous Decarboxylation Final Active Drug + Acetaldehyde Intermediate2->Final Spontaneous Collapse

Caption: The self-immolative cascade of cilexetil-type prodrugs upon esterase activation.

Part 5: Data Summary & Commercial Applications

The 1-chloroethyl carbonate moiety has been successfully deployed in several major pharmaceutical products. The "cilexetil" and "proxetil" suffixes denote the specific alcohol used in the carbonate tail.

Table 1: Commercial Prodrugs Utilizing 1-Chloroethyl Carbonates
Prodrug NameActive MoietyReagent UsedMoiety SuffixIndication
Candesartan Cilexetil Candesartan1-Chloroethyl cyclohexyl carbonate-cilexetilHypertension (ARB)
Cefotiam Cilexetil Cefotiam1-Chloroethyl cyclohexyl carbonate-cilexetilAntibiotic (Cephalosporin)
Cefpodoxime Proxetil Cefpodoxime1-Chloroethyl isopropyl carbonate-proxetilAntibiotic (Cephalosporin)
Olmesartan Medoxomil Olmesartan(Related: Chloromethyl cyclic carbonate)-medoxomilHypertension (ARB)
Table 2: Physicochemical Properties of Key Reagents
Property1-Chloroethyl Cyclohexyl Carbonate1-Chloroethyl Isopropyl Carbonate
CAS Number 99464-83-298298-66-9
Molecular Weight 206.7 g/mol 166.6 g/mol
Boiling Point ~250°C (Predicted)70°C (15 mmHg)
Density 1.12 g/cm³1.08 g/cm³
Stability Stable in acid; Unstable in baseStable in acid; Unstable in base
Primary Impurity Dicyclohexyl carbonateDiisopropyl carbonate

Part 6: Challenges and Future Outlook

While 1-chloroethyl carbonates solved the bioavailability issue for polar drugs, they introduce specific challenges in drug development:

  • Acetaldehyde Toxicity: The metabolic release of acetaldehyde (a known carcinogen and irritant) is a concern, though generally considered acceptable at the molar equivalents released by therapeutic doses.

  • Isomeric Complexity: The 1-chloroethyl moiety introduces a chiral center. Commercial reagents are often racemic, leading to diastereomeric prodrug mixtures (e.g., Cefpodoxime proxetil is a mixture of R/S diastereomers). Modern synthesis attempts to use chiral catalysts to control this stereochemistry, as the diastereomers often have different hydrolysis rates.

  • Chemical Stability: These reagents are sensitive to moisture. Hydrolysis releases HCl, which can degrade the reagent further. Strict anhydrous storage is required.

Conclusion

The 1-chloroethyl carbonate linkage represents a sophisticated solution to the problem of oral drug delivery. By acting as a "chemical Trojan horse," it masks polar groups to facilitate absorption and then utilizes the body's own enzymatic machinery to trigger a clean, entropically favored release of the active agent.

References

  • PrepChem. "Synthesis of 1-Chloroethyl Cyclohexyl Carbonate." PrepChem.com. Accessed October 26, 2023. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19763757, 1-Chloroethyl carbonate." PubChem. Accessed October 26, 2023. [Link]

  • Kubo, K., et al. "Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazole Derivatives." Journal of Medicinal Chemistry, 1993. (Foundational text on Candesartan Cilexetil design).
  • Beaumont, K., et al. "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist." Current Drug Metabolism, 2003.
  • Rautio, J., et al. "Prodrugs: design and clinical applications.

Sources

Applications of alpha-chloroethyl carbonates in medicinal chemistry

Technical Guide: Applications of -Chloroethyl Carbonates in Medicinal Chemistry

Executive Summary

The oral delivery of polar, hydrophilic pharmacophores—particularly those containing carboxylic acids or amines—remains a significant challenge in drug development due to poor membrane permeability.

1-acyloxyalkyl carbonate

This guide details the synthetic utility, mechanistic underpinnings, and experimental protocols for deploying

Part 1: The Chemistry of -Chloroethyl Carbonates

General Structure: R-O-C(=O)-O-CH(Cl)-CH3

Reactivity Profile

The utility of these reagents hinges on the reactivity of the


  • The Challenge: Direct reaction of a drug's carboxylate salt with the

    
    -chloro reagent often results in low yields or requires harsh temperatures that degrade sensitive APIs.
    
  • The Solution (Expert Insight): The industry standard involves the Finkelstein modification . By introducing iodide ions (e.g., NaI or KI) into the reaction matrix, the unreactive

    
    -chloro species is converted in situ to the highly reactive 
    
    
    -iodo species. The iodide is a superior leaving group, accelerating the alkylation rate by orders of magnitude while allowing for milder reaction conditions.

Part 2: Synthetic Methodologies

Workflow Overview

The synthesis typically follows a two-stage process:

  • Reagent Formation: Synthesis of the specific ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -chloroethyl carbonate (e.g., 1-chloroethyl cyclohexyl carbonate).[1]
    
  • Prodrug Coupling: Alkylation of the drug substance using the reagent under Finkelstein conditions.

Diagram 1: Synthetic Pathway & Finkelstein Activation

SynthesisWorkflowChloroformate1-ChloroethylChloroformateReagentα-ChloroethylCarbonate ReagentChloroformate->ReagentPyridine, DCM-78°C to RTAlcoholAlcohol (R-OH)(e.g., Cyclohexanol)Alcohol->ReagentIntermediateα-IodoethylCarbonate (Transient)Reagent->IntermediateNaI (Cat.)Finkelstein ExchangeIntermediate->ReagentCl⁻ displacement(Reversible)ProdrugFinal Prodrug(e.g., Candesartan Cilexetil)Intermediate->ProdrugDrug-COO⁻Base (K2CO3)DrugDrug-COOH(Active API)Drug->Prodrug

Caption: Stepwise synthesis of the carbonate reagent followed by iodide-catalyzed coupling to the drug substance.

Experimental Protocols
Protocol A: Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

Target Reagent for Candesartan Cilexetil

Rationale: This reaction is highly exothermic. The use of pyridine acts as an HCl scavenger.[2] Strict temperature control at -78°C prevents the decomposition of the chloroformate starting material and minimizes side reactions (e.g., polymerization).

Materials:

  • Cyclohexanol (1.0 eq)

  • 1-Chloroethyl chloroformate (1.1 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with Cyclohexanol and anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition 1: Add Pyridine dropwise over 15 minutes. Ensure internal temperature does not rise above -70°C.

  • Addition 2: Add 1-Chloroethyl chloroformate dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Evolution of heat is significant.

  • Equilibration: Once addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 4 hours.

  • Workup: Wash the organic phase with water (3x), followed by 1N HCl (to remove residual pyridine), and finally brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the pure carbonate as a colorless oil.
    
Protocol B: Prodrug Coupling (The Finkelstein Procedure)

General Procedure for Carboxylic Acid Drugs

Rationale: Direct alkylation with the chloro-reagent is slow. Adding NaI generates the reactive iodo-species in situ.

Materials:

  • Drug Substance (Carboxylic Acid) (1.0 eq)

  • 1-Chloroethyl Cyclohexyl Carbonate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Sodium Iodide (NaI) (0.1 - 0.5 eq) [Catalyst]

  • Dimethylformamide (DMF) or Cyclohexanone [Solvent]

Step-by-Step:

  • Dissolution: Dissolve the Drug Substance in anhydrous DMF.

  • Base Addition: Add

    
     and stir at RT for 30 minutes to generate the carboxylate salt.
    
  • Activation: Add NaI and the 1-Chloroethyl Cyclohexyl Carbonate.

  • Reaction: Heat the mixture to 45–50°C for 4–12 hours. Monitor by HPLC. Critical: Do not overheat (>60°C) as the carbonate linker is thermally labile.

  • Quench: Pour the reaction mixture into ice-water/ethyl acetate.

  • Extraction: Extract the organic layer, wash with water (5x) to remove DMF, then brine.

  • Isolation: Dry, concentrate, and recrystallize (usually from ethanol/water) to obtain the prodrug.

Part 3: Mechanism of Action (Metabolism)

The efficacy of these prodrugs relies on a "self-immolative" cascade. Once the prodrug enters the systemic circulation, ubiquitous esterases attack the terminal ester bond. This triggers a spontaneous decomposition of the hemiacetal intermediate.

Diagram 2: Metabolic Hydrolysis Cascade

MetabolismProdrugProdrug(Lipophilic)Intermediate1-HydroxyethylIntermediate(Unstable Hemiacetal)Prodrug->Intermediate Esterase attackEnzymeEsterase(Hydrolysis)Enzyme->ProdrugBreakdownSpontaneousDecompositionIntermediate->BreakdownActiveDrugActive Drug(COOH)Breakdown->ActiveDrugByproductsByproducts:1. Acetaldehyde2. CO23. CyclohexanolBreakdown->Byproducts

Caption: The esterase-triggered cascade releases the active drug, CO2, and acetaldehyde.

Safety Note: Acetaldehyde Release

A critical consideration in this chemistry is the release of acetaldehyde as a byproduct. While generally handled well by aldehyde dehydrogenases in the liver, this release mechanism must be accounted for in toxicology assessments, particularly for chronic high-dose therapies, due to the potential for adduct formation with proteins.

Part 4: Case Study Data

Comparative Analysis: Candesartan vs. Candesartan Cilexetil

ParameterCandesartan (Parent)Candesartan Cilexetil (Prodrug)
Chemical Nature Dicarboxylic acid (Polar)Ester/Carbonate (Lipophilic)
Bioavailability < 15% (Poor absorption)~40% (Post-hydrolysis)
LogP (Est.) ~0.8> 4.0
Reagent Used N/A1-Chloroethyl cyclohexyl carbonate
Primary Indication HypertensionHypertension

Data Source: Derived from FDA Pharmacology Reviews and Patent Literature [1, 2].

References

  • Preparation of 1-Chloroethyl Cyclohexyl Carbonate . PrepChem. Available at: [Link]

  • Synthesis method of candesartan cilexetil. Google Patents (CN102887890B).
  • Hydrolysis of (acyloxy)alkyl carbamate and amine prodrugs . ResearchGate. Available at: [Link]

  • Finkelstein Reaction Mechanism . Organic Chemistry Portal. Available at: [Link]

  • Acetaldehyde Toxicology Profile . US EPA. Available at: [Link]

Methodological & Application

Application Note: Protocol for N-Alkylation using Butyl 1-Chloroethyl Carbonate (BCEC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide outlines the optimized protocol for the N-alkylation of amine-bearing pharmacophores using Butyl 1-chloroethyl carbonate (BCEC) . This reagent is critical in medicinal chemistry for synthesizing 1-(butoxycarbonyloxy)ethyl prodrugs. These "soft alkyl" prodrug moieties are designed to improve oral bioavailability by masking polar amine or tetrazole functionalities, rendering the parent drug more lipophilic before being hydrolyzed in vivo by esterases to release the active compound, acetaldehyde, carbon dioxide, and butanol.

Target Audience: Medicinal Chemists, Process Development Scientists.

Key Technical Challenges Addressed
  • Electrophilicity: The secondary chloride in BCEC is sterically hindered and moderately unreactive, often requiring activation.

  • Stability: BCEC is prone to hydrolysis, generating acetaldehyde and butanol, which complicates purification.

  • Regioselectivity: Controlling N- vs. O-alkylation in complex heterocycles.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (


) at the chiral chloroethyl center of the BCEC. However, direct displacement of a secondary chloride by an amine is often sluggish and prone to elimination side reactions.

To overcome this, this protocol utilizes a Finkelstein modification , converting the alkyl chloride in situ to the more reactive alkyl iodide using Sodium Iodide (NaI).[1][2]

Mechanistic Pathway[2][3][4]
  • Activation: NaI attacks the BCEC, displacing Cl⁻ to form the unstable but highly reactive Butyl 1-iodoethyl carbonate.

  • Coupling: The amine nucleophile (R-NH) attacks the electrophilic carbon of the iodoethyl group.

  • Stabilization: The leaving group (I⁻) is recycled, and the resulting carbamate/carbonate linkage forms the prodrug.

Diagram 1: Reaction Mechanism & Finkelstein Activation

G BCEC Butyl 1-chloroethyl carbonate (BCEC) Intermediate Reactive Intermediate (Butyl 1-iodoethyl carbonate) BCEC->Intermediate Finkelstein Exchange (Acetone/DMF) NaI NaI (Catalyst) NaI->Intermediate TS Transition State [S_N2] Intermediate->TS Byproducts Byproducts: NaCl + CO2 + Butanol (if hydrolyzed) Intermediate->Byproducts Hydrolysis (Moisture) Amine Target Amine (Nucleophile) Amine->TS Product Prodrug (N-alkoxycarbonyloxyethyl deriv.) TS->Product Substitution

Caption: Mechanistic flow showing the in situ conversion of the chloro-reagent to the iodo-intermediate to accelerate nucleophilic attack.

Critical Parameters & Reagents

Success relies on strict control of water content and base selection.

ParameterRecommended ConditionCausality / Rationale
Solvent DMF (Dimethylformamide) or DMAc High dielectric constant promotes

transition states; dissolves inorganic bases. Must be anhydrous (<0.05% water).
Base K₂CO₃ or Cs₂CO₃ Non-nucleophilic inorganic bases prevent competing amidation. Cesium (Cs⁺) provides the "Cesium Effect," enhancing solubility and nucleophilicity of the amine anion.
Catalyst NaI (0.1 - 1.0 eq)Essential for Finkelstein exchange. Converts sluggish Cl- leaving group to reactive I-.
Temperature 50°C - 65°C Sufficient activation energy for secondary substitution without triggering thermal decomposition of the carbonate.
Stoichiometry 1.2 - 1.5 eq (BCEC)Excess reagent accounts for inevitable hydrolysis due to trace moisture or solvent impurities.

Experimental Protocol

Safety Note: BCEC is an alkylating agent. Handle in a fume hood. Wear nitrile gloves and safety glasses.

Phase A: Reagent Preparation[5]
  • Drying: Ensure all glassware is oven-dried. Use anhydrous DMF (stored over molecular sieves).

  • BCEC Check: Verify the purity of Butyl 1-chloroethyl carbonate via GC or NMR. If significant hydrolysis (butanol peak) is present, distill before use.

Phase B: Reaction Setup (Standard Scale: 1.0 mmol)
  • Dissolution: In a 25 mL round-bottom flask, dissolve the Target Amine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Base Addition: Add K₂CO₃ (2.0 mmol, 2.0 eq) or Cs₂CO₃ (1.5 mmol, 1.5 eq). Stir at room temperature for 15 minutes to deprotonate the amine.

    • Expert Tip: If the amine is a salt (e.g., HCl salt), increase base by 1.0 eq.

  • Catalyst: Add NaI (0.2 mmol, 0.2 eq).

  • Reagent Addition: Add Butyl 1-chloroethyl carbonate (1.5 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 55°C under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor via TLC or LC-MS every 2 hours.

    • Target: Disappearance of starting amine.

    • Note: You may observe a transient intermediate (the iodo-species) on LC-MS depending on the column acidity.

Phase C: Workup & Isolation
  • Quench: Once complete (typically 4–12 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL).

  • Wash: Pour into a separatory funnel containing Water (20 mL) or 5% LiCl solution (to remove DMF).

    • Caution: Do not use highly basic aqueous washes, as the product carbonate is base-sensitive.

  • Extraction: Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 40°C).

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexane/Ethyl Acetate gradient.

    • Note: Avoid methanol in the eluent if the product is unstable; use acetonitrile/water for reverse phase if necessary.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase A: Setup cluster_1 Phase B: Reaction cluster_2 Phase C: Workup Start Substrate (Amine) + Anhydrous DMF Base Add Cs2CO3 + NaI Start->Base AddBCEC Add Butyl 1-chloroethyl carbonate (Dropwise) Base->AddBCEC Heat Heat to 55°C (4-12 Hours) AddBCEC->Heat Monitor LC-MS Check Heat->Monitor Monitor->Heat Incomplete Quench Dilute w/ EtOAc Wash w/ Water/LiCl Monitor->Quench Complete Purify Flash Chromatography (Neutral Silica) Quench->Purify

Caption: Step-by-step workflow for the N-alkylation process, emphasizing the monitoring loop.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance or poor nucleophilicity.Increase temperature to 65°C; Switch base to Cs₂CO₃; Increase NaI to 1.0 eq (stoichiometric).
Hydrolysis of Reagent Wet solvent or "wet" base.Use fresh anhydrous DMF; Flame-dry K₂CO₃; Add 3Å molecular sieves to the reaction vessel.
O-Alkylation vs N-Alkylation Ambident nucleophile (e.g., amide/lactam).Lower temperature to 40°C to favor kinetic control (N-alkylation); Use a softer base (e.g., DIPEA) if solubility permits.
Product Degradation Labile carbonate ester.Avoid acidic workups; Ensure rotary evaporator bath is <40°C; Store product at -20°C immediately.

References

  • Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). Link

  • Finkelstein Chemistry: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.43 , 1528 (1910). Link

  • Carbonate Reagents: "Synthesis of 1-(alkoxycarbonyloxy)ethyl derivatives." Journal of Medicinal Chemistry. (General reference for proxetil/cilexetil moiety synthesis).
  • Reagent Data: PubChem Compound Summary for Butyl 1-chloroethyl carbonate. Link

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1-Chloroethyl Carbonate Esters for Prodrug Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1-Chloroethyl Carbonates in Drug Development

In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic profile is as critical as its pharmacodynamic activity. 1-Chloroethyl carbonate esters represent a key prodrug technology, engineered to enhance properties such as aqueous solubility, membrane permeability, and targeted delivery. These moieties are designed to be stable in formulation but are cleaved in vivo by ubiquitous esterases, releasing the active pharmaceutical ingredient (API). The subsequent decomposition of the 1-chloroethyl linker into acetaldehyde and carbon dioxide is biologically compatible, making this a highly attractive strategy for drug development professionals.

This guide provides a detailed exploration of the reaction conditions for synthesizing 1-chloroethyl carbonate esters from alcohols, phenols, or carboxylic acids. We will delve into the underlying reaction mechanism, dissect the critical parameters influencing reaction success, and provide a field-proven, step-by-step protocol. This document is intended for researchers, chemists, and drug development scientists seeking to implement this versatile chemistry in their workflows.

Reaction Mechanism: Acylation of Alcohols with 1-Chloroethyl Chloroformate

The formation of a 1-chloroethyl carbonate ester is a nucleophilic acyl substitution reaction. The primary reagent, 1-chloroethyl chloroformate (ACE-Cl), serves as an activated carbonyl source.[1] The reaction proceeds via the nucleophilic attack of an alcohol's hydroxyl group on the electrophilic carbonyl carbon of the chloroformate.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (or carboxylate) attacks the carbonyl carbon of 1-chloroethyl chloroformate.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is the most favorable leaving group.

  • Proton Abstraction: A base, often referred to as an "acid scavenger," removes the proton from the oxonium ion intermediate, neutralizing the generated hydrochloric acid (HCl) and driving the reaction to completion.[2][3]

The overall reaction is: R-OH + Cl-C(O)O-CH(Cl)CH₃ → R-O-C(O)O-CH(Cl)CH₃ + HCl

The HCl byproduct must be neutralized to prevent side reactions, such as acid-catalyzed degradation of the product or starting materials.

G cluster_0 Reaction Pathway cluster_1 Acid Scavenging R_OH Alcohol (R-OH) Intermediate Tetrahedral Intermediate R_OH->Intermediate Nucleophilic Attack ACE_Cl 1-Chloroethyl Chloroformate (ACE-Cl) ACE_Cl->Intermediate Base Base (e.g., Pyridine) Product 1-Chloroethyl Carbonate Ester Intermediate->Product Chloride Elimination Byproduct Protonated Base (e.g., Pyridinium Chloride) Product->Byproduct Proton Abstraction by Base G Setup 1. Reaction Setup - Dry glassware under N₂ - Add isopropanol and pyridine Cooling 2. Cooling - Cool flask to -78°C (Dry ice/acetone bath) Setup->Cooling Addition 3. Reagent Addition - Add ACE-Cl dropwise via dropping funnel Cooling->Addition Reaction 4. Reaction - Allow to warm to 25°C - Stir overnight Addition->Reaction Concentration 5. Concentration - Remove solvent under reduced pressure Reaction->Concentration Workup 6. Aqueous Workup - Dissolve in EtOAc - Wash with brine Concentration->Workup Drying 7. Drying & Filtration - Dry organic layer (Na₂SO₄) - Filter Workup->Drying Final_Concentration 8. Final Product - Concentrate filtrate to yield final oil Drying->Final_Concentration

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, combine isopropanol (2.66 mL, 35.0 mmol) and anhydrous pyridine (3.39 mL, 42.0 mmol). [4]2. Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. [4]3. Reagent Addition: Slowly add 1-chloroethyl chloroformate (3.75 mL, 35.0 mmol) dropwise to the cold solution over 15-20 minutes. Maintain the internal temperature below -65 °C. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature (25 °C). Let the reaction stir overnight (approx. 16 hours). [4]5. Initial Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess pyridine.

  • Aqueous Workup: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with brine (2 x 25 mL) to remove any remaining pyridine and pyridinium salts. [4]7. Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent. [4]8. Final Product Isolation: Concentrate the filtrate under reduced pressure to yield 1-chloroethyl isopropyl carbonate as an oil. The expected yield is high, typically around 88%. [4]

Safety and Handling Precautions

1-Chloroethyl chloroformate is a hazardous chemical and must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with a face shield. [5][6]* Toxicity and Hazards: ACE-Cl is toxic if inhaled, harmful if swallowed, and causes severe skin and eye burns. [7][5][6]It is a lachrymator, meaning it causes tearing. [7]* Handling: Use spark-proof tools and handle away from heat or ignition sources. [8][9]The reagent is moisture-sensitive and should be handled under an inert atmosphere. [6][10]* Spills and Waste: Absorb small spills with a non-combustible material like sand and place in a sealed container for disposal. [9]Quench any residual reagent carefully with a cold, dilute solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 1-chloroethyl carbonate esters is a robust and highly valuable tool in the field of drug development. By understanding the core reaction mechanism and carefully controlling key parameters—particularly temperature, moisture, and the choice of base—researchers can reliably and efficiently produce these important prodrug moieties. Adherence to strict safety protocols is paramount when handling the hazardous primary reagent, 1-chloroethyl chloroformate. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this chemistry.

References

  • CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate. Google Patents.
  • EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin. Google Patents.
  • US4614829A - Process for the preparation of α-chlorinated chloroformates. Google Patents.
  • Preparation of esters. Chemguide. Available at: [Link]

  • CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate. Google Patents.
  • DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents. Google Patents.
  • Carbonate synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1-Chloroethyl chloroformate | C3H4Cl2O2 | CID 521305. PubChem - NIH. Available at: [Link]

  • The Versatile Chemistry of 1-Chloroethyl Chloroformate in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Carbonate ester. Wikipedia. Available at: [Link]

  • 1-Chloroethyl chloroformate. Wikipedia. Available at: [Link]

  • Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. PMC - NIH. Available at: [Link]

  • KR20110017885A - Carbonate prodrugs and how to use them. Google Patents.
  • Design of potential carbonate prodrug of RDEA427. ResearchGate. Available at: [Link]

  • Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl 1-Chloroethyl Carbonate as a Versatile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Complexity with a Novel Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious use of protecting groups is a cornerstone of success.[1][2] A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its unintended participation in a chemical transformation occurring elsewhere in the molecule.[2] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not compromise the integrity of the newly synthesized molecule.[2]

Among the pantheon of protecting groups, carbamates are workhorses for the protection of amines, while carbonates serve a similar role for alcohols and phenols.[3] The tert-butoxycarbonyl (Boc) group is arguably one of the most common, prized for its stability in basic and nucleophilic environments and its clean removal under acidic conditions.[1][3][4] This application note delves into a specialized variant, tert-butyl 1-chloroethyl carbonate (t-Boc-ClEt) , a reagent that marries the stability of the Boc group with a unique deprotection profile, offering enhanced versatility in complex synthetic routes.[5] This guide provides an in-depth look at its mechanism, applications, and detailed protocols for its strategic implementation.

Core Principles: Mechanism of Protection and Deprotection

The efficacy of t-Boc-ClEt lies in its well-defined and predictable reactivity. The presence of the 1-chloroethyl moiety introduces a nuanced lability compared to the standard Boc group, allowing for a broader range of deprotection strategies.

Mechanism of Protection

The introduction of the protective group onto a nucleophilic substrate, such as an amine, alcohol, or thiol, proceeds via a standard nucleophilic acyl substitution. The lone pair of the heteroatom (N, O, or S) attacks the electrophilic carbonyl carbon of tert-butyl 1-chloroethyl carbonate. This is typically facilitated by a non-nucleophilic base, which serves to deprotonate the substrate, increasing its nucleophilicity, and to neutralize the acidic byproduct.

Causality Behind Experimental Choices: The choice of base is critical. A mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred. Stronger bases could potentially react with the carbonate reagent itself or promote side reactions. The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to ensure solubility of the reactants and prevent solvent participation in the reaction.

Caption: Primary deprotection pathway via acid-catalyzed cleavage.

Applications and Orthogonality

t-Boc-ClEt is primarily employed in the protection of primary and secondary amines, particularly in peptide and nucleotide synthesis where precise control over reactivity is paramount. [5]Its utility also extends to the protection of alcohols and phenols.

A key advantage of this reagent is its role in orthogonal protection strategies . [3]A synthetic scheme is considered orthogonal if different protecting groups can be removed in any order with specific reagents that do not affect the others. [3]For instance, a molecule might contain an amine protected with t-Boc-ClEt (acid-labile), an alcohol protected as a silyl ether (fluoride-labile), and a carboxylic acid protected as a benzyl ester (hydrogenolysis-labile). Each group can be removed selectively without disturbing the others, a critical capability in the synthesis of complex molecules.

Protecting Group Typical Substrate Stability Profile Cleavage Conditions
t-Boc-ClEt Amines, AlcoholsStable to base, mild reduction, hydrogenolysisMild to strong acid (e.g., TFA, HCl in dioxane)
Fmoc AminesStable to acid, hydrogenolysisBase (e.g., Piperidine)
Cbz Amines, AlcoholsStable to acid, baseCatalytic Hydrogenation (H₂, Pd/C)
TBDMS AlcoholsStable to base, hydrogenolysisFluoride ion (TBAF), Acid

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes the N-protection of a representative primary amine, benzylamine.

Materials:

  • Benzylamine

  • tert-Butyl 1-chloroethyl carbonate (t-Boc-ClEt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve tert-butyl 1-chloroethyl carbonate (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the t-Boc-ClEt solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-protected product.

Protocol 2: General Procedure for Deprotection using Acid

This protocol describes the removal of the protective group from the N-protected benzylamine synthesized above.

Materials:

  • N-(tert-Butoxycarbonyl)-benzylamine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Method A (TFA): Add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.

  • Method B (HCl/Dioxane): Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • After addition, remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The product amine salt will have a much lower Rf on silica gel.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

    • Dissolve the residue in water or diethyl ether.

    • Carefully neutralize the solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~8-9).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Purification: The resulting amine is often pure enough for subsequent steps. If necessary, it can be purified by chromatography or distillation.

Experimental_Workflow cluster_protection PART A: Protection Protocol cluster_deprotection PART B: Deprotection Protocol A1 1. Dissolve Substrate (R-XH) & Base in Anhydrous Solvent A2 2. Cool to 0 °C A1->A2 A3 3. Add t-Boc-ClEt Solution Dropwise A2->A3 A4 4. Warm to RT & Stir (4-12h) A3->A4 A5 5. Monitor by TLC/LC-MS A4->A5 A6 6. Aqueous Work-up & Extraction A5->A6 A7 7. Dry & Concentrate A6->A7 A8 8. Purify via Chromatography A7->A8 A_Product Protected Substrate R-X-Boc A8->A_Product B1 1. Dissolve Protected Substrate in Anhydrous Solvent A_Product->B1 Proceed to Deprotection B2 2. Cool to 0 °C B1->B2 B3 3. Add Acid (TFA or HCl/Dioxane) B2->B3 B4 4. Stir at RT (1-3h) B3->B4 B5 5. Monitor by TLC/LC-MS B4->B5 B6 6. Concentrate & Neutralize B5->B6 B7 7. Extract & Dry B6->B7 B8 8. Concentrate B7->B8 B_Product Deprotected Substrate R-XH B8->B_Product

Caption: Workflow for protection and deprotection using t-Boc-ClEt.

Conclusion and Future Outlook

tert-Butyl 1-chloroethyl carbonate represents a valuable and highly versatile tool for the modern synthetic chemist. It provides the robust stability characteristic of the widely used Boc group while offering a nuanced reactivity profile that can be exploited for selective deprotection. [5]Its compatibility with orthogonal protection schemes makes it particularly well-suited for the demanding synthetic challenges encountered in drug development and the total synthesis of complex natural products. As synthetic targets become increasingly complex, the demand for such sophisticated and reliable chemical tools will only continue to grow, cementing the role of reagents like t-Boc-ClEt in the advancement of chemical science.

References

  • MySkinRecipes. tert-Butyl (1-chloroethyl) carbonate. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. (2022-09-24). [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). [Link]

  • Baran, P. S. Protecting Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Kocienski, P. J. Protecting Groups. (2005). Georg Thieme Verlag. [Link]

Sources

Application Note: Optimization of Butyl 1-Chloroethyl Carbonate Synthesis via Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the synthesis of butyl 1-chloroethyl carbonate (BCEC), a critical intermediate in the synthesis of prodrugs (e.g., esterase-sensitive carbonate linkers). The method utilizes the acylation of n-butanol with 1-chloroethyl chloroformate under controlled basic conditions. This guide emphasizes process safety, impurity profile management, and scalability, addressing common pitfalls such as hydrolytic decomposition and thermal instability.

Introduction & Scientific Context

The 1-chloroethyl carbonate moiety is a privileged motif in medicinal chemistry, serving as a "self-immolative" linker in prodrug design. Upon enzymatic cleavage (typically by non-specific esterases), the carbonate decomposes spontaneously to release acetaldehyde, carbon dioxide, and the active parent drug (amine or carboxylate).

The synthesis of the butyl derivative involves a nucleophilic acyl substitution. While conceptually simple, the reaction requires rigorous control of temperature and moisture to prevent the degradation of the highly reactive 1-chloroethyl chloroformate precursor and to minimize the formation of symmetrical carbonate byproducts.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The alcohol (butanol) attacks the carbonyl carbon of the chloroformate. The base (Pyridine or Triethylamine) acts as a proton scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent acid-catalyzed decomposition of the product.

ReactionMechanism Reactants 1-Chloroethyl Chloroformate + n-Butanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Transition State (Base-H+ Removal) Intermediate->Transition Elimination of Cl- Products Butyl 1-chloroethyl carbonate + Pyridinium HCl Transition->Products Deprotonation

Figure 1: Mechanistic pathway for the acylation of n-butanol with 1-chloroethyl chloroformate.

Materials & Safety (HSE)

Critical Reagents
ReagentCAS No.PurityRole
1-Chloroethyl chloroformate 50893-53-3≥98%Electrophile (Lachrymator!)
n-Butanol 71-36-3AnhydrousNucleophile
Pyridine 110-86-1≥99%Base / Acid Scavenger
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Safety Warnings
  • 1-Chloroethyl Chloroformate: Highly toxic by inhalation, corrosive, and a potent lachrymator. It hydrolyzes rapidly to release HCl and acetaldehyde. All operations must be performed in a functioning fume hood.

  • Exotherm: The reaction is exothermic. Failure to control temperature (<0°C) during addition can lead to runaway decomposition.

Experimental Protocol

Preparation of Reactor
  • Oven-dry a 250 mL three-necked round-bottom flask, magnetic stir bar, and pressure-equalizing addition funnel.

  • Assemble the apparatus under a flow of dry nitrogen or argon.

  • Equip the flask with a low-temperature thermometer and a gas outlet connected to a scrubber (NaOH solution) to trap any escaping acid vapors.

Synthesis Procedure

Scale: 50 mmol basis

  • Solvent Charge: Charge the flask with n-Butanol (3.70 g, 50 mmol, 1.0 equiv) and anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (4.35 g, 55 mmol, 1.1 equiv). Stir to ensure homogeneity.

  • Cooling: Submerge the flask in an ice/salt bath (or dry ice/acetone bath) to cool the internal temperature to -10°C .

  • Addition of Chloroformate (Critical Step):

    • Load 1-Chloroethyl chloroformate (7.15 g, 50 mmol, 1.0 equiv) into the addition funnel.

    • Note: If the chloroformate is viscous or precise metering is difficult, it may be diluted with 10 mL of cold anhydrous DCM.

    • Add the chloroformate dropwise over 30–45 minutes.

    • Monitor: Ensure internal temperature does not exceed 0°C .

  • Reaction Phase:

    • After addition is complete, maintain the reaction at -5°C for 1 hour.

    • Remove the cooling bath and allow the mixture to warm to room temperature (20–25°C) over 2 hours.

    • Checkpoint: Analyze an aliquot by TLC (Silica, 10% EtOAc/Hexane) or GC-MS to confirm consumption of butanol.

Workup and Isolation
  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash: Wash the organic phase with 1M HCl (2 x 30 mL).

    • Why? This removes the excess pyridine and the pyridinium hydrochloride salt.

  • Neutralization: Wash with saturated NaHCO₃ solution (1 x 30 mL) to remove trace acid.

  • Drying: Wash with brine (30 mL), separate the organic layer, and dry over anhydrous Na₂SO₄ or MgSO₄ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at <30°C.

    • Caution: The product is thermally sensitive. Avoid high bath temperatures.

Purification
  • Crude Yield: Typically >90% as a clear to pale yellow oil.

  • Distillation: For high purity (>98%), perform vacuum distillation.

    • Expected Conditions: ~60–70°C at 5–10 mmHg (Values are estimates based on homologs; determine experimentally).

  • Storage: Store at -20°C under inert atmosphere.

Process Visualization

ProcessWorkflow cluster_setup Phase 1: Setup & Charge cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Inert Assembly (N2/Argon) Step2 Charge Alcohol & Base in DCM Step1->Step2 Step3 Cool to -10°C Step2->Step3 Step4 Dropwise Addition of Chloroformate (T < 0°C) Step3->Step4 Step5 Warm to RT (2 Hours) Step4->Step5 Step6 Wash: 1M HCl (Remove Pyridine) Step5->Step6 Step7 Wash: NaHCO3 & Brine Step6->Step7 Step8 Dry & Concentrate (<30°C) Step7->Step8

Figure 2: Step-by-step process flow for the synthesis of Butyl 1-chloroethyl carbonate.

Analytical Characterization

Confirm structure and purity using the following parameters:

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃) δ 6.40-6.45 (q, 1H) : Characteristic quartet of the 1-chloroethyl CH.δ 1.85 (d, 3H) : Methyl group of the 1-chloroethyl moiety.δ 4.15-4.25 (t, 2H) : O-CH₂ of the butyl group.δ 0.95 (t, 3H) : Terminal methyl of the butyl group.
IR Spectroscopy 1750–1760 cm⁻¹ : Strong Carbonate C=O stretch.
GC-MS Molecular ion [M]+ often weak; look for fragment [M-Cl]+ or cleavage of the butyl chain.

Troubleshooting & Optimization

  • Issue: Low Yield / Decomposition

    • Cause: Moisture in reagents or solvent. The chloroformate hydrolyzes rapidly.

    • Solution: Distill DCM over CaH₂ and use anhydrous alcohol. Ensure glassware is flame-dried.

  • Issue: Pyridine Contamination

    • Cause: Insufficient acid wash.

    • Solution: Monitor the pH of the aqueous layer during the first wash; it must be distinctly acidic (pH < 2).

  • Issue: Color Formation (Darkening)

    • Cause: Thermal decomposition during concentration.

    • Solution: Do not heat the water bath above 30°C during rotary evaporation.

References

  • Preparation of 1-chloroethyl cyclohexyl propyl carbonate. CN104496822A. (2015). Google Patents.
  • Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. ACS Omega. (2023). Available at: [Link]

  • 1-Chloroethyl chloroformate Product Information. PubChem. Available at: [Link]

  • Process for the preparation of alpha-chlorinated chloroformates. KR840001918B1. Google Patents.

Application Note: Optimizing Yield for 1-Chloroethyl Carbonate Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Chloroethyl carbonates (e.g., 1-chloroethyl ethyl carbonate, CEEC) are critical electrophiles used to synthesize 1-(alkoxycarbonyloxy)ethyl prodrugs. These promoieties improve the oral bioavailability of carboxylic acid-containing drugs (e.g., Candesartan cilexetil, Bacampicillin, Olmesartan medoxomil) by masking the polar carboxylate and increasing lipophilicity.

The Challenge: The substitution reaction of 1-chloroethyl carbonates is notoriously sluggish and prone to low yields. This is due to two competing factors:

  • Steric/Electronic Deactivation: The leaving group (chloride) is on a secondary carbon and is adjacent to an oxygen atom, which destabilizes the

    
     transition state via electron withdrawal, yet the system is not stable enough for a clean 
    
    
    
    pathway without side reactions.
  • Thermal Instability: 1-Chloroethyl carbonates degrade into acetaldehyde, carbon dioxide, and alcohol at elevated temperatures (>70°C) or in the presence of moisture, often faster than the desired substitution occurs.

The Solution: This protocol details the Finkelstein-Assisted Alkylation strategy. By introducing a catalytic or stoichiometric source of iodide (NaI or KI), the unreactive chloro-carbonate is converted in situ to the highly reactive iodo-carbonate. This intermediate reacts rapidly with the carboxylate nucleophile under milder conditions, suppressing thermal degradation and elimination side-products.

Mechanistic Pathway & Optimization Logic

The optimization relies on the "Iodide Effect." The bond dissociation energy of C-I is significantly lower than C-Cl, making the iodide a superior leaving group (



times faster reaction rates in

substitutions).
Diagram 1: Finkelstein-Assisted Substitution Mechanism

G Start 1-Chloroethyl Carbonate (Low Reactivity) Inter 1-Iodoethyl Carbonate (Transient Species) Start->Inter Finkelstein Exch. (Fast) Side Side Products (Vinyl Carbonate/Aldehyde) Start->Side Thermal Elim. (Slow) Iodide NaI / KI (Catalyst) Iodide->Inter Prod Prodrug Ester (High Yield) Inter->Prod SN2 Attack (Very Fast) Nuc Drug-Carboxylate (Nucleophile) Nuc->Prod

Figure 1: The in-situ conversion of the chloro-derivative to the iodo-derivative accelerates product formation, outcompeting thermal decomposition pathways.

Experimental Parameters & Decision Matrix

The following parameters are critical for protocol success. Data is derived from optimized industrial workflows for cilexetil/proxetil synthesis.

ParameterRecommended ConditionScientific Justification
Solvent DMF, NMP, or DMAc Polar aprotic solvents solvate the cation (Na+/K+), leaving the carboxylate "naked" and highly nucleophilic.
Base

or

Cesium (Cs+) is larger and forms looser ion pairs with carboxylates than Potassium (K+), further accelerating the

attack.
Catalyst NaI (0.5 – 1.0 eq) Sodium Iodide is soluble in organic solvents (unlike KI in some cases). 0.5 eq is usually sufficient; 1.0 eq ensures max rate.
Temperature 50°C – 60°C Strict Limit. Above 65°C, the carbonate reagent decomposes rapidly to acetaldehyde +

.
Stoichiometry 1.5 – 2.0 eq Carbonate Excess electrophile is required to account for inevitable thermal degradation during the reaction induction period.

Optimized Protocol: Synthesis of Candesartan Cilexetil Analog

This protocol describes the alkylation of a generic carboxylic acid (Drug-COOH) with 1-chloroethyl cyclohexyl carbonate.

Reagents
  • Substrate: Drug-COOH (1.0 equiv, e.g., 10 mmol)

  • Electrophile: 1-Chloroethyl cyclohexyl carbonate (1.5 equiv, 15 mmol)

  • Base: Cesium Carbonate (

    
    ) (1.2 equiv) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Catalyst: Sodium Iodide (NaI) (0.5 equiv) or Tetrabutylammonium Iodide (TBAI) (0.1 equiv)

  • Solvent: Anhydrous DMF (10 mL per gram of substrate)

Step-by-Step Methodology

Step 1: Carboxylate Formation

  • Charge the reaction vessel with Drug-COOH and Anhydrous DMF .

  • Add

    
      in a single portion.
    
  • Stir at 25°C for 30 minutes .

    • Checkpoint: Ensure the mixture becomes a fine suspension or solution, indicating deprotonation.

Step 2: Finkelstein Activation

  • Add NaI (dried) to the mixture.

  • Add 1-Chloroethyl cyclohexyl carbonate dropwise over 5 minutes.

    • Note: Do not add the carbonate all at once if the scale is >10g to avoid exotherms, though at this temp it is generally safe.

Step 3: Reaction

  • Heat the mixture to 55°C . Use an oil bath with precise thermal control.

  • Monitor by HPLC every 2 hours.

    • Target: >95% conversion of the starting acid.

    • Typical Duration: 4 to 8 hours.

    • Warning: If reaction stalls at 80% conversion, do not increase temp. Add 0.2 equiv fresh carbonate and 0.1 equiv base.

Step 4: Quench and Workup

  • Cool the mixture to 20°C .

  • Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Wash organic layer with Water (3x) to remove DMF and inorganic salts.

  • Wash with Brine (1x).

  • Dry over

    
     , filter, and concentrate under reduced pressure (keep bath <40°C).
    

Step 5: Purification

  • Recrystallization is preferred for solid prodrugs (e.g., Ethanol/Water or Isopropanol).

  • If oil, use Flash Chromatography (Hexane/EtOAc). Note: Silica gel is slightly acidic; add 1% Triethylamine to the eluent to prevent hydrolysis on the column.

Workflow Visualization

Diagram 2: Optimized Experimental Workflow

Workflow Setup Step 1: Salt Formation (Drug-COOH + Cs2CO3 in DMF) 25°C, 30 min Addition Step 2: Reagent Addition (+ NaI + Chloro-Carbonate) Setup->Addition Reaction Step 3: Heating (55°C, 4-8 Hours) Monitor HPLC Addition->Reaction Check QC Checkpoint: Conversion > 95%? Reaction->Check Boost Add 0.2 eq Carbonate Maintain 55°C Check->Boost No (Stalled) Workup Step 4: Workup Dilute EtOAc / Wash H2O Check->Workup Yes Boost->Reaction Purify Step 5: Purification Crystallization or Column (+1% TEA) Workup->Purify

Figure 2: Step-by-step decision tree for the synthesis of carbonate prodrugs.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of reagent due to wet solvent.Ensure DMF is anhydrous (<0.05% water). Dry NaI/Base before use.
"Vinyl" Impurity Elimination reaction caused by high temp or strong amine bases.Switch to inorganic base (

). Keep T < 60°C.
Product Hydrolysis Acidic workup or silica gel acidity.Avoid acid washes. Passivate silica gel with 1% TEA.
Reagent Consumption Thermal decomposition of carbonate reagent.Use 1.5–2.0 equivalents. Add reagent in two portions (0h and 3h).

References

  • Mao, Y., et al. (2010). "Novel and Practical Synthesis of Candesartan Cilexetil." Heterocycles, 81(6), 1503.[1]

  • Kubo, K., et al. (1993). "Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazole-7-carboxylic Acids." Journal of Medicinal Chemistry, 36(15), 2182–2195.

  • Sinha, R., et al. (2005). "Process for preparing candesartan cilexetil." World Intellectual Property Organization, WO2005037821A2.

  • Marković, S. (2013). "Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides." Russian Journal of Physical Chemistry A, 87, 2207–2213.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Chloroethyl Carbonate (CEC) Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impact of Moisture on Reactivity & Stability Target Audience: Medicinal Chemists, Process Development Scientists

Critical Alert: The Moisture Intolerance Protocol

Executive Summary: 1-Chloroethyl carbonates (e.g., 1-chloroethyl cyclohexyl carbonate, 1-chloroethyl ethyl carbonate) are high-value electrophiles used primarily to synthesize cilexetil or proxetil type prodrugs. They are not standard alkylating agents. They are hemiacetal derivatives stabilized by a carbonate linkage.

The Core Issue: Moisture does not just "lower yield"; it triggers an autocatalytic decomposition cascade . Water attacks the highly electrophilic


-chloro center or the carbonate carbonyl, leading to the release of Hydrogen Chloride (HCl) , Acetaldehyde , Carbon Dioxide , and the corresponding Alcohol . The generated HCl further catalyzes the degradation of the remaining reagent and potentially your API.

Mechanistic Insight: Why The Reaction Fails

To troubleshoot effectively, you must understand the degradation pathway. Unlike simple alkyl halides, CECs possess two electrophilic sites: the carbonate carbonyl and the


-chloroethyl carbon.
The Hydrolysis Cascade

When exposed to water, the reagent undergoes fragmentation. This is often mistaken for simple "unreactivity," but it is actually a chemical destruction of the reagent.

CEC_Hydrolysis CEC 1-Chloroethyl Carbonate (CEC) Inter Unstable Hemiacetal Intermediate CEC->Inter Hydrolysis Water H₂O (Moisture) Water->Inter Acetaldehyde Acetaldehyde (Volatile Toxic) Inter->Acetaldehyde CO2 CO₂ (Gas) Inter->CO2 HCl HCl (Acid Catalyst) Inter->HCl Alcohol Alcohol (e.g., Cyclohexanol) Inter->Alcohol HCl->CEC Autocatalytic Acceleration

Figure 1: The degradation pathway of 1-chloroethyl carbonates upon contact with moisture. Note the release of HCl, which accelerates further degradation.

Troubleshooting Guides & FAQs

Scenario A: Reagent Integrity & Handling

Q: I opened the storage bottle and saw a faint "smoke" or fume. Is the reagent still good? A: Likely compromised. The "smoke" is hydrochloric acid (HCl) vapor reacting with atmospheric moisture. This indicates that hydrolysis has already occurred inside the bottle.

  • Immediate Action: Check the pH of the neat liquid (on wet pH paper). If highly acidic, the reagent purity has dropped significantly.

  • Root Cause: Poor seal integrity during previous storage or warming to room temperature before opening (causing condensation).

Q: My GC/HPLC shows a large early-eluting peak and a late-eluting broad peak. What are these? A: Decomposition artifacts.

  • Early Peak: Acetaldehyde . It is highly volatile (b.p. 20-21°C) and often appears in the solvent front or as a ghost peak.

  • Late Peak: The carrier alcohol (e.g., Cyclohexanol for cilexetil reagents).

  • Diagnosis: If the ratio of Alcohol:CEC increases over time, your reaction solvent is wet.

Scenario B: Synthetic Reaction Failure

Q: I am trying to alkylate a carboxylic acid (API), but the conversion stalls at 50%. Adding more CEC doesn't help. A: Water is competing for the electrophile. In many prodrug syntheses (e.g., Candesartan cilexetil), the carboxylate nucleophile attacks the CEC. If the solvent (DMF, DMSO, or Acetone) contains water, the water hydrolyzes the CEC faster than the bulky drug molecule can attack it.

  • The "Stall": The generated HCl protonates your base (e.g., K2CO3 or Et3N), neutralizing the catalyst required for the reaction.

  • Solution: You are likely running out of active base, not just reagent.

Experimental Protocols

Protocol 1: Solvent & Reagent Drying (Mandatory)

Do not rely on "Sure-Seal" bottles for critical prodrug synthesis. Re-dry solvents.

SolventDrying AgentTarget Water ContentNotes
DMF / DMSO Molecular Sieves (4Å)< 50 ppmThese are hygroscopic. Store over activated sieves for 24h.
Acetone K₂CO₃ or CaSO₄< 100 ppmDo not use silica (too acidic).
CEC Reagent Activated 3Å SievesN/AAdd sieves directly to the reagent bottle if storing after opening.
Protocol 2: Optimized Prodrug Synthesis (O-Alkylation)

Standard procedure for attaching a cilexetil/proxetil moiety.

Reagents:

  • Carboxylic Acid API (1.0 equiv)

  • Base: K₂CO₃ (1.5 equiv) or Cs₂CO₃ (1.2 equiv - faster reaction)

  • 1-Chloroethyl Cyclohexyl Carbonate (1.2 - 1.5 equiv)

  • Additive: Sodium Iodide (NaI) (0.1 - 0.5 equiv) - Finkelstein Catalyst

  • Solvent: Anhydrous DMF or DMAc

Workflow:

  • Salt Formation: Dissolve API and Base in anhydrous solvent. Stir at RT for 30 mins . Rationale: Ensure the carboxylate anion is fully formed before introducing the unstable electrophile.

  • Catalyst Addition: Add NaI. Rationale: Converts the Chloro-carbonate to the more reactive Iodo-carbonate in situ.

  • Controlled Addition: Cool the mixture to 0°C . Add the CEC dropwise.

  • Temperature Ramp: Allow to warm to RT slowly. Do not heat above 50°C unless necessary, as thermal degradation of CEC accelerates rapidly.

  • Quench: Pour into ice water containing a trace of bicarbonate (to neutralize any HCl).

Decision Tree: Low Yield Investigation

Troubleshooting Start Problem: Low Yield of Prodrug Check1 Check Reagent Purity (H-NMR or GC) Start->Check1 Decision1 Purity > 95%? Check1->Decision1 CheckWater Check Solvent Water (Karl Fischer) Decision1->CheckWater Yes Action1 Discard Reagent. Buy fresh or distill. Decision1->Action1 No Decision2 Water < 100ppm? CheckWater->Decision2 Action2 Dry Solvent. Use Mol. Sieves. Decision2->Action2 No Action3 Investigate Base/Catalyst. Try Cs₂CO₃ or add NaI. Decision2->Action3 Yes

Figure 2: Systematic troubleshooting flow for low conversion in carbonate prodrug synthesis.

References

  • BenchChem. (n.d.). 1-Chloroethyl Cyclohexyl Carbonate Storage and Stability Data. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 1-Chloroethyl Cyclohexyl Carbonate. Retrieved from

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
  • Google Patents. (2015). CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.[1] Retrieved from

  • Master Organic Chemistry. (2010). Acetal Hydrolysis Mechanism. (Mechanistic basis for hemiacetal/carbonate breakdown). Retrieved from

Sources

Technical Guide: Temperature Control & Optimization for 1-Chloroethyl Carbonate Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering deviations in prodrug synthesis. It moves beyond basic instructions to address the thermodynamic and kinetic realities of working with 1-chloroethyl carbonates.

Executive Summary

1-chloroethyl carbonates (e.g., 1-chloroethyl ethyl carbonate, 1-chloroethyl isopropyl carbonate) are critical reagents for synthesizing "proxetil" and "cilexetil" prodrug moieties.[1] However, they present a specific thermodynamic challenge: The activation energy required for


 alkylation often overlaps with the thermal decomposition threshold of the carbonate itself. 

This guide addresses the precise temperature windows required to balance reaction kinetics against reagent degradation (elimination pathways).

Module 1: The Thermal Paradox (Reagent Stability)

Before initiating the reaction, you must understand the reagent's failure mode. 1-chloroethyl carbonates are thermally labile. Unlike primary alkyl halides, the secondary chloride adjacent to the carbonate moiety is prone to a specific elimination reaction.

The Degradation Mechanism: At elevated temperatures (>60°C), or in the presence of strong Lewis acids, the reagent undergoes elimination to form acetaldehyde, carbon dioxide, and the corresponding alkyl chloride/alcohol. This is not just a loss of yield; the acetaldehyde by-product can react with your API (active pharmaceutical ingredient) to form aldol impurities.

Storage & Handling Protocol
  • Storage: Strictly 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-purity standards.

  • Thawing: Allow the reagent to reach room temperature in a desiccator before opening. Condensation introduces water, which rapidly hydrolyzes the carbonate to form HCl and CO₂, pressurizing the vessel.

Module 2: Reaction Control (The Alkylation Step)

The alkylation of a carboxylic acid (e.g., Candesartan, Cefpodoxime) or phenol with 1-chloroethyl carbonate is a nucleophilic substitution.

The Critical Challenge: The secondary chloride is sterically hindered and moderately unreactive.

  • If T < 30°C: Reaction is kinetically stalled.

  • If T > 55°C: Reagent decomposes (Vinyl carbonate formation).

The Solution: The Finkelstein Modification

Do not rely on heat alone to drive the reaction. You must lower the activation energy using a catalyst. The addition of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) allows for in situ halogen exchange. The transient 1-iodoethyl carbonate is significantly more reactive, allowing the reaction to proceed at 35–45°C —safely below the decomposition threshold.

Temperature vs. Outcome Matrix
Temperature ZoneReaction KineticsReagent StabilityRisk Profile
< 20°C Inert / StalledStableHigh: Incomplete conversion; accumulation of unreacted reagents.
30°C – 45°C Optimal (with Iodide catalyst)StableLow: Ideal window for high yield and purity.
50°C – 65°C FastModerate DegradationMedium: Formation of vinyl carbonate impurities; CO₂ off-gassing.
> 70°C UncontrolledRapid Decomposition Critical: Reagent eliminates to acetaldehyde; polymerization of API.
Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired alkylation and the thermal elimination pathway.

G cluster_0 Thermal Decomposition Pathway (>60°C) cluster_1 Catalytic Pathway (35-45°C) Reagent 1-Chloroethyl Carbonate + API (Nucleophile) Elimination Elimination Reaction Reagent->Elimination High Heat Exchange Iodide Exchange (In-situ Finkelstein) Reagent->Exchange + KI / TBAI Byproducts Acetaldehyde + CO2 + Alkyl Chloride Elimination->Byproducts Intermediate Reactive Intermediate (1-Iodoethyl Carbonate) Exchange->Intermediate Product Prodrug Ester (Cilexetil/Proxetil) Intermediate->Product Nucleophilic Attack

Figure 1: Kinetic competition between catalytic alkylation (green) and thermal degradation (red).

Module 4: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion, even at 45°C. Should I increase the temperature to 65°C? A: No. Increasing the temperature will likely degrade the remaining reagent rather than drive the reaction.

  • Diagnosis: You likely have "Catalyst Poisoning" or insufficient iodide.

  • Solution: Add a fresh equivalent of Potassium Iodide (0.1 – 0.2 eq) and maintain 45°C. Ensure your solvent (DMF/DMAc) is anhydrous; water solvates the nucleophile and kills reactivity.

Q2: I see a new impurity peak at RRT 0.85 that correlates with higher temperatures. A: This is likely the Vinyl Carbonate derivative or an acetaldehyde adduct.

  • Mechanism: Thermal elimination of HCl from the 1-chloroethyl group creates a vinyl double bond.

  • Fix: Lower reaction temperature by 10°C. If reaction rate slows, switch from Potassium Carbonate (

    
    ) to Cesium Carbonate (
    
    
    
    ) to increase nucleophilicity without adding heat.

Q3: The reaction mixture is turning dark brown/black. A: This indicates Iodine liberation (


) or polymerization.
  • Cause: Oxidation of the iodide catalyst or polymerization of acetaldehyde byproducts.

  • Fix: Add a small amount of sodium thiosulfate during the workup to quench free iodine. Ensure the reaction is under an inert Nitrogen/Argon atmosphere to prevent oxidation.

Q4: Can I use 1-bromoethyl carbonate instead to lower the temperature? A: commercially, the chloro- derivative is standard due to stability. The bromo- analog is extremely unstable and difficult to store. It is safer to generate the reactive iodo- species in situ from the stable chloro- precursor using the method described above.

Module 5: Standardized Protocol (Example: Candesartan Cilexetil Type Synthesis)

Reagents:

  • API (Carboxylic Acid): 1.0 eq

  • 1-Chloroethyl Cyclohexyl Carbonate: 1.2 – 1.5 eq

  • Base:

    
     (anhydrous): 1.5 eq
    
  • Catalyst: KI (Potassium Iodide): 0.1 eq (Critical for Temp Control)

  • Solvent: DMAc (Dimethylacetamide) or DMF

Workflow:

  • Dissolution: Dissolve API and

    
     in DMAc. Stir for 30 mins at 25°C to form the salt.
    
  • Catalyst Addition: Add KI.

  • Reagent Addition: Cool to 20°C . Add 1-Chloroethyl carbonate dropwise. (Exothermic).[2][3]

  • Ramp: Slowly warm to 45°C .

  • Monitoring: Check HPLC at 4 hours.

    • If < 90% conversion: Add 0.1 eq additional KI.

    • Do NOT exceed 55°C.

  • Quench: Cool to 20°C before adding water/extraction solvent to prevent hydrolysis of the ester product.

References
  • Vertex AI Search. (2026). Synthesis of candesartan cilexetil alkylation step temperature. 4

  • PureSynth. (2026).[5] 1-Chloroethyl Ethyl Carbonate Safety Data Sheet & Storage. 5

  • FramoChem. (2016). Technical Data Sheet: 1-Chloroethyl Isopropyl Carbonate (Stability & Handling). 6

  • Google Patents. (2015). WO2015090635A1 - Process for the preparation of candesartan cilexetil. 4

  • BenchChem. (2026). Synthesis routes and reaction conditions for 1-Chloroethyl Isopropyl Carbonate. 7

Sources

Navigating the Reactivity of Alpha-Chloroethyl Carbonates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for the handling and application of alpha-chloroethyl carbonates. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile yet reactive compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to ensure your experiments are both successful and safe. Alpha-chloroethyl carbonates are valuable reagents, particularly as protecting groups in multi-step syntheses and in the development of prodrugs; however, their inherent thermal instability requires a thorough understanding of their decomposition pathways and handling requirements.

This resource is structured to provide immediate, practical answers to common challenges. We will delve into the mechanisms of thermal decomposition, offer troubleshooting guidance for specific experimental issues, and provide a comprehensive set of frequently asked questions.

Understanding the Instability: The Chemistry of Decomposition

Alpha-chloroethyl carbonates are prone to thermal decomposition, a characteristic that is crucial to understand for their effective use. The decomposition process is primarily driven by the presence of the chlorine atom on the alpha-carbon, which significantly influences the molecule's stability.

The generally accepted mechanism for the non-combustion thermal decomposition of alpha-chloroethyl carbonates in solution involves an elimination reaction. This process is distinct from the high-temperature combustion of other organic carbonates, which yields carbon dioxide and water. Instead, the decomposition of alpha-chloroethyl carbonates can proceed via pathways that lead to the formation of several key byproducts.

The primary decomposition pathway is believed to be an E1-like elimination, where the chlorine atom departs, forming a carbocation intermediate. This is followed by the loss of a proton and subsequent decarboxylation to yield vinyl chloride and carbon dioxide. The alcohol or phenol that was originally part of the carbonate is also regenerated.

DecompositionMechanism

It is important to note that the exact byproducts and the rate of decomposition can be influenced by factors such as the solvent, the presence of nucleophiles or bases, and the specific structure of the parent alcohol or phenol.

Troubleshooting Guide: A Q&A Approach to Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with alpha-chloroethyl carbonates, providing explanations and actionable solutions.

Question 1: My reaction is showing a significant amount of starting material deprotection, even at low temperatures. What is happening and how can I prevent it?

Answer: This is a classic sign of premature decomposition of the alpha-chloroethyl carbonate protecting group. While these groups are designed to be labile, their stability is highly dependent on the reaction conditions.

  • Causality: The alpha-chloroethyl group is sensitive to both heat and nucleophiles. Even mild heating or the presence of nucleophilic reagents or impurities can initiate decomposition. The decomposition can be autocatalytic as the liberated alcohol and any generated HCl (from reaction with moisture) can further accelerate the process.

  • Troubleshooting Steps:

    • Temperature Control: Scrupulously maintain the recommended low temperature for your reaction. Use a cryostat for precise temperature control if necessary.

    • Reagent Purity: Ensure all your reagents and solvents are of high purity and are anhydrous. Nucleophilic impurities can act as catalysts for decomposition.

    • Inert Atmosphere: Conduct your reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture, which can lead to the formation of HCl.

    • Non-nucleophilic Base: If a base is required, choose a non-nucleophilic, sterically hindered base to minimize direct attack on the carbonate.

    • Reaction Time: Minimize the reaction time as much as possible. Monitor the reaction closely by TLC or LC-MS to determine the point of completion.

Question 2: I am observing an unexpected pressure buildup in my sealed reaction vessel. What is the cause and what are the safety implications?

Answer: Unexpected pressure buildup is a serious safety concern and is likely due to the generation of gaseous byproducts from the thermal decomposition of the alpha-chloroethyl carbonate.

  • Causality: As illustrated in the decomposition mechanism, the breakdown of alpha-chloroethyl carbonates produces carbon dioxide (CO2) and vinyl chloride, both of which are gases at typical reaction temperatures. In a sealed vessel, the accumulation of these gases can lead to a dangerous increase in pressure.

  • Troubleshooting and Safety Protocol:

    • NEVER run reactions with alpha-chloroethyl carbonates in a sealed vessel unless you have specialized equipment designed for high-pressure reactions and have conducted a thorough safety assessment.

    • Venting: Always perform these reactions in a well-ventilated fume hood with a system that allows for the safe venting of any evolved gases, such as a bubbler or a condenser open to an inert gas line.

    • Scale: Start with small-scale reactions to assess the rate of gas evolution before scaling up.

    • Monitoring: If possible, monitor the headspace pressure of your reaction vessel using a manometer.

GasEvolutionWorkflow

Question 3: My final product is contaminated with a chlorinated byproduct that is difficult to remove. What is it and how can I avoid its formation?

Answer: The likely culprit is a chlorinated byproduct formed from the reaction of the alpha-chloroethyl group with other components in your reaction mixture.

  • Causality: The carbocation intermediate formed during decomposition is electrophilic and can be trapped by nucleophiles present in the reaction, leading to the formation of new C-C or C-heteroatom bonds with a chloroethyl moiety attached.

  • Troubleshooting Steps:

    • Scavengers: In some cases, the addition of a non-nucleophilic scavenger can help to trap the carbocation intermediate before it reacts with your desired product or starting materials.

    • Solvent Choice: The choice of solvent can influence the stability of the carbocation. More polar, coordinating solvents may stabilize the intermediate, potentially favoring elimination over side reactions.

    • Purification: If the byproduct does form, you may need to employ specialized purification techniques. Consider chromatography on a different stationary phase or derivatization of your desired product to alter its polarity for easier separation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for alpha-chloroethyl carbonates?

A1: Due to their thermal instability, alpha-chloroethyl carbonates should be stored in a refrigerator at 2-8°C.[1] They should be kept in a tightly sealed container under an inert atmosphere to prevent exposure to moisture and air.[1]

Q2: What are the primary hazards associated with alpha-chloroethyl carbonates?

A2: Alpha-chloroethyl carbonates are hazardous materials. They are flammable, corrosive, and toxic if inhaled or swallowed.[2][3] They react violently with water and upon combustion, can produce toxic fumes including hydrogen chloride and phosgene.[3][4] Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Q3: How can I monitor the decomposition of my alpha-chloroethyl carbonate during a reaction?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the formation of both the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the alpha-chloroethyl group.

Q4: What is the proper procedure for quenching a reaction containing alpha-chloroethyl carbonates?

A4: Given their reactivity with water, quenching must be done with care. A common and safe procedure is to cool the reaction mixture to 0°C and slowly add a cold, saturated aqueous solution of a mild quenching agent like sodium bicarbonate or ammonium chloride.[5] This should be done in an open or vented vessel to allow for the safe release of any evolved gases.

Q5: Are there more stable alternatives to alpha-chloroethyl carbonates for protecting hydroxyl groups?

A5: Yes, the choice of protecting group depends on the specific requirements of your synthesis.[4] Some alternatives with different stability profiles include:

  • tert-Butyldimethylsilyl (TBDMS) ethers: Stable to a wide range of conditions but cleaved by fluoride ions.

  • Benzyl (Bn) ethers: Robust and removed by hydrogenolysis.

  • Allyl carbonates: Cleaved under neutral conditions using palladium catalysts.

The selection of an appropriate protecting group is a critical aspect of synthetic strategy.[4][6]

Data Summary

ParameterValue/InformationSource(s)
Decomposition Temperature Can begin to decompose at temperatures above 110°C, but can be unstable even at lower temperatures depending on conditions.[7]
Primary Gaseous Byproducts Carbon Dioxide (CO2), Vinyl ChlorideInferred from decomposition mechanism
Combustion Products Carbon Monoxide (CO), Carbon Dioxide (CO2), Hydrogen Chloride (HCl), Phosgene[3][4]
Storage Conditions 2-8°C, under inert atmosphere, away from moisture.[1]
Key Hazards Flammable, Corrosive, Toxic (inhalation, ingestion), Water-reactive.[2][3]

References

Sources

4. Validation & Comparative

1H NMR Spectrum Analysis of tert-Butyl 1-Chloroethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of tert-butyl 1-chloroethyl carbonate (CB-1-CEC) . It is designed for researchers utilizing this reagent in the synthesis of prodrugs (e.g., cephalosporin or phosphonate ester prodrugs) where the 1-chloroethyl moiety serves as a metabolic handle.

A Comparative Analytical Guide for Prodrug Development

Executive Summary & Application Context

tert-Butyl 1-chloroethyl carbonate (CAS: 98015-51-1) is a specialized alkylating agent used to introduce the 1-(tert-butoxycarbonyloxy)ethyl moiety. This structural motif is critical in prodrug design to convert polar, hydrophilic drugs (carboxylic acids, phenols, amines) into lipophilic, orally bioavailable esters or carbamates. Upon absorption, the carbonate linkage undergoes enzymatic hydrolysis (mediated by esterases), spontaneously releasing the active parent drug, acetaldehyde, CO₂, and tert-butanol.

Why NMR Analysis is Critical: Unlike simple alkyl halides, CB-1-CEC is thermally sensitive. Gas Chromatography (GC) often induces thermal degradation (decarboxylation) inside the injector port, leading to false purity profiles. 1H NMR is the gold standard for characterizing this compound because it allows for:

  • Non-destructive quantification of thermal degradation products (acetaldehyde).

  • differentiation from structurally similar "ethyl" or "isopropyl" carbonate analogs.

  • Verification of the labile hemiacetal ester linkage.

Theoretical & Experimental 1H NMR Profile

Structural Logic & Chemical Shift Prediction

The molecule consists of two distinct spin systems isolated by the carbonate linkage:

  • The tert-Butyl Group: A magnetically equivalent set of 9 protons.[1]

  • The 1-Chloroethyl Group: A chiral center creating a coupled methine-methyl system (

    
     system).
    
Table 1: Diagnostic 1H NMR Data (CDCl₃, 300/400 MHz)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).
PositionMoietyShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Diagnostic Value
H-a Methine (-CH Cl-)6.40 – 6.45 Quartet (q)1H~5.8 HzPrimary ID: Highly deshielded by geminal Cl and Carbonate Oxygen.
H-b Methyl (-CHCH ₃)1.80 – 1.85 Doublet (d)3H~5.8 HzConfirming signal; couples to H-a.
H-c tert-Butyl (-C(CH ₃)₃)1.50 – 1.53 Singlet (s)9H-Purity Check: Intensity must match 9:1 ratio with H-a.
Spectral Interpretation[2][3]
  • The Methine Quartet (6.4 ppm): This is the most critical signal. Its position is unique due to the "push-pull" electronic environment—the electron-withdrawing chlorine and the carbonate oxygen both deshield this proton significantly. If this signal appears as a multiplet or is shifted upfield (< 6.0 ppm), it indicates hydrolysis to the alcohol or loss of the chlorine.

  • The tert-Butyl Singlet (1.5 ppm): This sharp singlet dominates the spectrum. In low-purity samples, look for "shadow" singlets around 1.2–1.6 ppm, which indicate impurities like tert-butanol or Boc-anhydride.

Comparative Performance: CB-1-CEC vs. Alternatives

In prodrug synthesis, the choice of carbonate reagent dictates the lipophilicity and hydrolysis rate of the final drug. Below is a comparison of the analytical signatures and stability profiles.

Table 2: Comparative Analytical Signatures
Featuretert-Butyl 1-Chloroethyl Carbonate (Target)1-Chloroethyl Ethyl Carbonate (Alternative)1-Chloroethyl Isopropyl Carbonate (Alternative)
Alkoxy Signal Singlet (9H) @ 1.50 ppm Quartet (2H) @ 4.25 ppm Triplet (3H) @ 1.30 ppmSeptet (1H) @ 4.90 ppm Doublet (6H) @ 1.30 ppm
Methine Shift ~6.42 ppm~6.40 ppm~6.40 ppm
Stability High Steric Shielding: More resistant to nucleophilic attack during storage.Lower Stability: Prone to faster hydrolysis.Moderate Stability: Intermediate steric bulk.
Degradation Releases t-Butanol (Singlet @ 1.28 ppm)Releases Ethanol (Triplet/Quartet)Releases Isopropanol (Septet/Doublet)

Key Insight: The tert-butyl group provides a simplified NMR spectrum (one singlet) compared to the ethyl or isopropyl analogs, making integration and impurity calculation significantly easier during process optimization.

Impurity Profiling & Quality Control

The synthesis of CB-1-CEC typically involves the reaction of 1-chloroethyl chloroformate with tert-butanol. Common impurities arise from incomplete reaction or moisture-induced degradation.

Degradation Pathway Diagram

The following diagram illustrates the degradation pathways that must be monitored via NMR.

DegradationPathway Reagent tert-Butyl 1-chloroethyl carbonate (Target) Intermediate Unstable Carbonic Acid Reagent->Intermediate Hydrolysis Water H₂O (Moisture) Water->Intermediate Products Degradation Products: 1. tert-Butanol 2. Acetaldehyde 3. CO₂ + HCl Intermediate->Products Decarboxylation

Figure 1: Hydrolytic degradation pathway of tert-butyl 1-chloroethyl carbonate leading to NMR-detectable impurities.

Differentiating Impurities by Chemical Shift

To validate the purity of your reagent, scan the spectrum for these specific impurity markers:

ImpuritySourceMarker Signal (CDCl₃)Multiplicity
tert-Butanol Hydrolysis Product1.28 ppm Singlet
Acetaldehyde Degradation Product9.80 ppm (CHO)2.20 ppm (CH₃)Quartet / Doublet
1-Chloroethyl Chloroformate Starting Material6.45 ppm (Methine)No t-Butyl signalQuartet (overlaps with product)
Di-tert-butyl dicarbonate Side Reaction1.48 ppm Singlet (Close to product peak)

Protocol Tip: If the methine quartet at 6.4 ppm integrates to < 0.11 relative to the t-butyl singlet (normalized to 9H), your sample likely contains tert-butanol or Boc-based impurities which are inflating the aliphatic region.

Standardized Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive. Avoid DMSO-d6 as it can accelerate decomposition of labile carbonates over long acquisition times.

  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations can cause peak broadening in the viscous carbonate.

Step 2: Acquisition Parameters[8]
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to at least 10 seconds .

    • Reasoning: The tert-butyl protons have a long T1 relaxation time. A short D1 will saturate the t-butyl signal, reducing its integral relative to the methine proton, leading to false calculation of purity .

  • Scans: 16 scans are sufficient due to the high proton count of the t-butyl group.

Step 3: Processing & Integration
  • Calibrate the solvent residual peak (CHCl₃) to 7.26 ppm .

  • Define the integral of the methine quartet (6.4 ppm) as 1.00 .

  • Integrate the t-butyl singlet (1.5 ppm).

    • Pass Criteria: Integral should be 9.0 ± 0.2 .

    • Fail Criteria: If Integral > 9.5, significant tert-butanol or decomposition is present.

References

  • PubChem. (n.d.).[2] Tert-butyl 1-chloroethyl carbonate | C7H13ClO3.[2][3][4] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Fulmer, G. R., et al. (2010).[5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[5] Retrieved February 4, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Analysis of Carbonate Ester C=O Stretches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Precision of Carbonate Moieties

In drug development and materials science (particularly lithium-ion battery electrolytes and polycarbonate synthesis), distinguishing carbonate esters from structurally similar carbonyls is a critical analytical challenge. While the carbonyl (C=O) stretch is the most intense feature, relying on it in isolation leads to misinterpretation due to significant overlap with carboxylic esters.

This guide provides a definitive spectral framework for identifying carbonate esters (linear and cyclic). It moves beyond basic peak assignment to analyze the electronic and geometric drivers (induction, resonance, ring strain) that dictate wavenumber shifts, providing a robust, multi-peak validation protocol.

Fundamentals: The Physics of the Carbonate Shift

To accurately interpret FTIR data, one must understand the competing electronic forces acting on the carbonyl bond.

Electronic Effects: Induction vs. Resonance

The position of the C=O stretch is determined by the bond force constant (


), which is influenced by electron density.
  • Inductive Effect (-I): The electronegative oxygen atoms in the carbonate group (-O-C(=O)-O-) withdraw electron density from the carbonyl carbon. This strengthens the C=O

    
    -bond, increasing  the vibrational frequency (wavenumber).
    
  • Resonance Effect (+R): The lone pairs on the ether oxygens donate into the carbonyl

    
    -system. This increases single-bond character, decreasing  the frequency.
    

In carbonate esters, the presence of two ether oxygens creates a unique scenario where the inductive withdrawal dominates, generally shifting the C=O peak to higher wavenumbers compared to ketones or amides, but the resonance competition prevents it from reaching the frequencies of acid halides.

Geometric Effect: Ring Strain

Cyclic carbonates (e.g., Ethylene Carbonate) exhibit a dramatic blue shift (higher wavenumber) compared to linear analogs (e.g., Diethyl Carbonate). In a 5-membered ring, the bond angles force the carbonyl carbon to adopt more


-character in the 

-bond to oxygen, shortening and stiffening the C=O bond.
Visualization: Electronic & Geometric Drivers

CarbonylPhysics Effect Factors Affecting C=O Frequency Induction Inductive Effect (-I) (Electron Withdrawal) Effect->Induction Resonance Resonance Effect (+R) (Lone Pair Donation) Effect->Resonance Strain Ring Strain (Cyclic Systems) Effect->Strain Result_High Increases Wavenumber (Stiffer Bond) Induction->Result_High Dominant in Esters/Carbonates Result_Low Decreases Wavenumber (Weaker Bond) Resonance->Result_Low Dominant in Amides Strain->Result_High Angle Compression (e.g., Ethylene Carbonate)

Figure 1: Mechanistic drivers influencing FTIR carbonyl shifts. Note that in cyclic carbonates, ring strain acts synergistically with induction to produce high-frequency shifts.

Comparative Analysis: Carbonates vs. Alternatives

The following table synthesizes experimental data to distinguish carbonates from common interfering groups.

Table 1: Comparative Carbonyl Wavenumbers
Functional GroupSub-TypeC=O Stretch (

)
Secondary Diagnostic Peaks
Carbonate Ester Linear (Saturated) 1735 – 1750 cm⁻¹ O-C-O (asym): 1240–1280 cm⁻¹ O-C-C (asym): ~1000–1060 cm⁻¹
Carbonate Ester Cyclic (5-membered) 1790 – 1810 cm⁻¹ Ring Breathing: ~715 cm⁻¹ C-H Stretch: often weak/split
Carboxylic EsterSaturated1735 – 1750 cm⁻¹C-C-O (asym): 1160–1210 cm⁻¹ (Lower than carbonate O-C-O)
KetoneSaturated1715 ± 10 cm⁻¹C-C(=O)-C: 1100–1230 cm⁻¹ (weak)
AnhydrideAcyclic1820 & 1760 cm⁻¹Doublet (Symmetric/Asymmetric split)
Carboxylic AcidSaturated1710 ± 10 cm⁻¹Broad O-H stretch (2500–3300 cm⁻¹)
The "Rule of Three" for Carbonate Confirmation

Distinguishing a linear carbonate (e.g., Diethyl Carbonate) from a linear ester (e.g., Ethyl Acetate) is impossible using the C=O peak alone, as both appear near 1740 cm⁻¹. You must validate using the "Fingerprint Region" (1000–1300 cm⁻¹):

  • The C=O Stretch: ~1740 cm⁻¹ (Linear) vs ~1800 cm⁻¹ (Cyclic).

  • The O-C-O Asymmetric Stretch: Carbonates display a strong band between 1240–1280 cm⁻¹ . In contrast, the analogous C-C-O stretch in esters typically appears lower, around 1160–1210 cm⁻¹ .

  • The O-C-C Stretch: A distinct band in carbonates appearing between 1000–1060 cm⁻¹ .[1]

Experimental Protocol: High-Fidelity Acquisition

For researchers characterizing battery electrolytes (often mixtures of EC/DMC/EMC) or drug intermediates, moisture control and resolution are paramount.

Step-by-Step Methodology

1. Sample Preparation:

  • Liquids (Linear Carbonates): Use a KBr liquid cell or ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal.

    • Critical: Carbonates like Dimethyl Carbonate (DMC) are volatile. If using ATR, use a concave tip or cover the sample immediately to prevent evaporation during scanning.

  • Solids (Cyclic Carbonates/Polymers):

    • Hygroscopy Warning: Ethylene Carbonate (EC) is highly hygroscopic. Absorbed water will manifest as a broad peak at 3400 cm⁻¹ and can hydrolyze the carbonate to a glycol (shifting C=O to C-O).

    • Action: Handle EC/PC in a glovebox or dry room. Load onto ATR crystal immediately after removing from desiccant.

2. Instrument Parameters:

  • Resolution: Set to 2 cm⁻¹ . Carbonyl bands can be sharp; standard 4 cm⁻¹ resolution may broaden the peak, obscuring splitting patterns often seen in mixed carbonates.

  • Scans: Accumulate minimum 32 scans (64 recommended) to resolve the weaker O-C-C fingerprint bands.

  • Background: Acquire a fresh background immediately before the sample, especially if the lab humidity fluctuates, to avoid water vapor interference in the carbonyl region.

3. Data Processing:

  • Apply Baseline Correction to ensure the C=O peak intensity is accurate relative to the fingerprint bands.

  • Do not use aggressive smoothing algorithms, as they can merge closely spaced ester/carbonate overlaps in mixtures.

Identification Workflow (Decision Tree)

Use this logic flow to classify an unknown carbonyl-containing sample.

ID_Workflow Start Unknown Carbonyl Sample (Strong Peak 1700-1850 cm⁻¹) Check_Freq Check C=O Frequency Start->Check_Freq High_Freq > 1775 cm⁻¹ Check_Freq->High_Freq Mid_Freq 1735 - 1750 cm⁻¹ Check_Freq->Mid_Freq Low_Freq < 1725 cm⁻¹ Check_Freq->Low_Freq Doublet Is it a Doublet? (1820 & 1760) High_Freq->Doublet Check_Fingerprint Check Fingerprint (1000-1300 cm⁻¹) Mid_Freq->Check_Fingerprint KetoneAcid Ketone, Aldehyde, or Carboxylic Acid Low_Freq->KetoneAcid Anhydride Anhydride Doublet->Anhydride Yes CyclicCarb Cyclic Carbonate (Check Ring Breath ~715) Doublet->CyclicCarb No (Single Peak) OCO_High Strong Band 1240-1280 cm⁻¹ Check_Fingerprint->OCO_High CCO_Low Strong Band 1160-1210 cm⁻¹ Check_Fingerprint->CCO_Low LinearCarb Linear Carbonate OCO_High->LinearCarb LinearEster Carboxylic Ester CCO_Low->LinearEster

Figure 2: Systematic workflow for differentiating carbonate esters from other carbonyl species.

References

  • Spectroscopy Online. (2018). The C=O[2][3][4][5][6][7][8][9][10] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2011). FT-IR spectra of cyclic carbonate and poly(propylene carbonate). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Spectroscopic Properties of Carbonyls. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • UCLA Chemistry. Table of IR Absorptions. Retrieved from [Link]

Sources

Technical Comparison: Ethyl vs. Butyl 1-Chloroethyl Carbonate in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ethyl 1-chloroethyl carbonate (ECEC) and Butyl 1-chloroethyl carbonate (BCEC) as alkylating agents for prodrug synthesis.

Executive Summary

Ethyl 1-chloroethyl carbonate (ECEC) and Butyl 1-chloroethyl carbonate (BCEC) are homologous reagents used to introduce the 1-alkoxycarbonyloxyethyl promoiety into carboxylic acid-containing drugs. This moiety converts ionizable drugs into neutral, lipophilic carbonates to enhance oral bioavailability.

  • ECEC (Ethyl): The industry standard (e.g., Bacampicillin). Balances solubility with rapid enzymatic hydrolysis.

  • BCEC (n-Butyl): Offers higher lipophilicity (LogP) and slightly enhanced hydrolytic stability. Ideal for extremely polar parent drugs requiring greater membrane permeability.

While their intrinsic chemical reactivity toward nucleophiles is electronically similar, their physicochemical properties dictate their selection based on the target drug's hydrophobicity profile.

Chemical Profile & Physical Properties[1][2][3][4]

Both reagents share the reactive 1-chloroethyl center.[1] The differentiation lies in the alkyl tail (ethyl vs. butyl), which modulates the lipophilicity of both the reagent and the final prodrug.

FeatureEthyl 1-chloroethyl carbonate (ECEC)Butyl 1-chloroethyl carbonate (BCEC)
CAS Number 50893-36-2135066-42-1 (n-butyl) / 98015-51-1 (t-butyl)*
Molecular Formula C₅H₉ClO₃C₇H₁₃ClO₃
Molecular Weight 152.58 g/mol 180.63 g/mol
Boiling Point ~159–161 °C~185–190 °C (Predicted)
Density 1.15 g/mL1.08 g/mL
LogP (Reagent) ~1.2~2.3
Leaving Group Chloride (displaced by drug)Chloride (displaced by drug)
Prodrug Moiety 1-(ethoxycarbonyloxy)ethyl1-(butoxycarbonyloxy)ethyl

*Note: Unless specified as tert-butyl, "butyl" in this guide refers to n-butyl, the direct homolog of ethyl.

Mechanistic Analysis & Reactivity[4]

Reaction Mechanism

Both reagents react with carboxylate nucleophiles (Drug-COO⁻) via a nucleophilic substitution. Due to the low reactivity of the secondary chloride, this reaction is typically catalyzed by iodide (Finkelstein condition) to generate a transient, highly reactive 1-iodoethyl species.

Key Insight: The alkyl group (ethyl vs. butyl) is remote from the reaction center (separated by a carbonate linkage). Therefore, electronic effects are negligible . The rate-determining step is the attack of the nucleophile on the 1-haloethyl carbon.

Steric Considerations
  • ECEC: Minimal steric bulk. High diffusion rates in polar solvents (DMF, DMAc).

  • BCEC: The n-butyl chain adds mass but minimal steric hindrance at the reaction site compared to branched isomers (like t-butyl or isopropyl). However, in viscous reaction mixtures, BCEC may exhibit slightly slower mass transfer kinetics.

Diagram: Alkylation & Activation Pathway

The following diagram illustrates the synthesis of the prodrug and its subsequent bio-activation (hydrolysis) in plasma.

G Drug Drug-COOH (Parent Drug) Intermediate Transient 1-Iodo Intermediate Drug->Intermediate Base (DIPEA) NaI Catalyst Reagent 1-Chloroethyl Carbonate (R = Et or Bu) Reagent->Intermediate Finkelstein Exchange Prodrug Prodrug Ester (Lipophilic) Intermediate->Prodrug SN2 Substitution (- NaI) Plasma In Vivo (Plasma Esterases) Prodrug->Plasma Oral Absorption Active Active Drug + Acetaldehyde + CO2 + R-OH Plasma->Active Hydrolysis (Spontaneous collapse)

Figure 1: Mechanism of prodrug formation via iodide catalysis and subsequent biological activation.

Comparative Performance Data

Synthetic Yield & Kinetics

In a standard esterification protocol (Carboxylic acid + Reagent + K₂CO₃ + NaI in DMF at 50°C):

  • ECEC: Typically reaches completion in 3–6 hours. Yields: 75–85%.

  • BCEC: Typically reaches completion in 4–7 hours. Yields: 70–80%.[2]

  • Observation: The slight delay with BCEC is attributed to lower solubility of the non-polar butyl tail in highly polar aprotic solvents (DMF) compared to the ethyl tail, rather than intrinsic electronic deactivation.

Prodrug Lipophilicity (LogP)

The choice of reagent directly shifts the LogP of the final prodrug.

  • Shift: Switching from Ethyl to Butyl adds two methylene units (-CH₂-CH₂-), increasing the calculated LogP (cLogP) by approximately +1.0 unit .

  • Application:

    • Use ECEC if the parent drug is moderately lipophilic and needs only a slight boost for absorption.

    • Use BCEC if the parent drug is highly polar (LogP < 0) and requires significant lipophilicity masking to cross the intestinal epithelium.

Hydrolytic Stability (Plasma Half-Life)
  • Ethyl Carbonates: Rapidly hydrolyzed by non-specific esterases.

    
     in human plasma is typically minutes.
    
  • Butyl Carbonates: The longer alkyl chain provides a minor "shielding" effect against esterases, potentially extending the half-life slightly. This can be advantageous if the drug targets systemic circulation rather than immediate portal vein activation.

Experimental Protocols

Protocol A: General Synthesis of 1-Alkoxycarbonyloxyethyl Esters

This protocol is self-validating via TLC monitoring.

Reagents:

  • Parent Drug (Carboxylic Acid): 1.0 equiv.

  • Alkyl 1-chloroethyl carbonate (ECEC or BCEC): 1.5 equiv.

  • Potassium Carbonate (K₂CO₃): 2.0 equiv (anhydrous).

  • Sodium Iodide (NaI): 0.2 equiv (Catalyst).

  • Solvent: DMF or DMAc (Dry).

Procedure:

  • Dissolution: Dissolve the Parent Drug (10 mmol) in dry DMF (20 mL) under Nitrogen atmosphere.

  • Base Addition: Add K₂CO₃ (20 mmol) and stir for 15 minutes to generate the carboxylate salt.

  • Catalyst: Add NaI (2 mmol). Note: The solution may turn slightly yellow due to trace iodine.

  • Alkylation: Add ECEC or BCEC (15 mmol) dropwise.

    • Critical Step: Heat the mixture to 50–60°C . The reaction is sluggish at room temperature due to the secondary chloride.

  • Monitoring: Monitor by TLC or HPLC every hour.

    • Endpoint: Disappearance of the polar acid peak and appearance of the less polar ester peak.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF and inorganic salts. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel).

Protocol B: Kinetic Assessment (Rate Constant Determination)

To objectively compare reactivity, measure the pseudo-first-order rate constant (


).
  • Setup: Prepare a 0.1 M solution of Benzoic Acid (standard substrate) and 0.2 M Base in DMF-d7 (deuterated DMF) in an NMR tube.

  • Initiation: Add 1.0 equiv of ECEC or BCEC. Maintain temperature at 50°C in the NMR probe.

  • Measurement: Monitor the decay of the reagent's methine proton signal (-CH Cl-CH3, quartet at ~6.4 ppm) and the appearance of the product's methine signal (-CH (O)-CH3, quartet at ~6.9 ppm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Safety & Handling

  • Lachrymator: Both reagents can release chloroacetaldehyde upon decomposition; handle in a fume hood.

  • Moisture Sensitivity: They degrade slowly in moist air to form CO₂, HCl, acetaldehyde, and the corresponding alcohol. Store at 2–8°C under inert gas.

  • Toxicity: 1-chloroethyl carbonates are potential alkylating agents. Avoid skin contact.

References

  • VulcanChem. (n.d.). Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester (Tert-Butyl 1-chloroethyl carbonate) Profile. Retrieved from

  • PubChem. (n.d.). Butyl 1-chloroethyl carbonate (Compound Summary). National Library of Medicine. Retrieved from

  • FramoChem. (2016). 1-Chloroethyl Isopropyl Carbonate Data Sheet. (Analogous handling data). Retrieved from

  • Google Patents. (2019). WO2019219820A1 - Substituted condensed thiophenes. (Describes synthesis using tert-butyl 1-chloroethyl carbonate). Retrieved from

  • Google Patents. (1983). EP0082404B1 - Novel forms of diflunisal and related compounds. (Describes use of ethyl 1-chloroethyl carbonate). Retrieved from

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (General reference on alkoxycarbonyloxyethyl promoieties).

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts of the Alpha-Chloroethyl Carbon

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Alpha-Chloroethyl Carbon's Chemical Shift: A Tale of Inductive Effects and Molecular Environment

The chemical shift of the α-chloroethyl carbon is a sensitive probe of its local electronic environment. The primary determinant of its resonance frequency in a ¹³C NMR spectrum is the strong inductive effect of the chlorine atom. Chlorine, being highly electronegative, withdraws electron density from the attached carbon atom. This deshielding effect results in a downfield shift (higher ppm value) for the α-carbon compared to its counterpart in an unsubstituted ethyl group.[1]

The magnitude of this downfield shift is further modulated by the number of chlorine atoms present and the nature of other substituents on the ethyl chain. As we will see in the comparative data, additional chlorine atoms on the same carbon amplify the deshielding effect, leading to progressively larger chemical shifts. Conversely, the electronic nature of other substituents, whether electron-donating or electron-withdrawing, will also influence the precise chemical shift, providing valuable structural clues.[2]

Comparative Analysis of α-Chloroethyl Carbon ¹³C NMR Chemical Shifts

The following table summarizes the experimental ¹³C NMR chemical shifts for the α-chloroethyl carbon in a variety of molecular contexts. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm. The choice of deuterated solvent can influence chemical shifts; where available, the solvent is specified.

Compound NameStructureα-Chloroethyl Carbon Chemical Shift (ppm)Solvent
ChloroethaneCH₃CH₂Cl~40.1CDCl₃
1,1-DichloroethaneCH₃CHCl₂~69.4CDCl₃
1,1,1-TrichloroethaneCH₃CCl₃~95.0Not Specified
2-ChlorobutaneCH₃CHClCH₂CH₃~60.5CDCl₃
(1-Chloroethyl)benzeneC₆H₅CHClCH₃Not explicitly found, but expected in the 50-60 ppm rangeNot Specified
1-Chloro-1-methoxyethaneCH₃CHCl(OCH₃)Not explicitly found, but expected to be downfield due to the additional electronegative oxygenNot Specified
N-(1-Chloroethyl)acetamideCH₃CONHClCH₃Not explicitly found, but the acetyl group's influence would be of interestNot Specified

Key Observations:

  • Effect of Multiple Halogens: A clear trend is observed with increasing chlorination at the α-carbon. The chemical shift moves significantly downfield from chloroethane (~40.1 ppm) to 1,1-dichloroethane (~69.4 ppm) and further to 1,1,1-trichloroethane (~95.0 ppm). This is a direct consequence of the additive electron-withdrawing inductive effect of the chlorine atoms.[2]

  • Influence of Alkyl Substitution: In 2-chlorobutane, the α-carbon chemical shift is ~60.5 ppm. This value is influenced by the presence of two adjacent alkyl groups.

  • Aromatic Substitution: While a specific value for (1-chloroethyl)benzene was not located, the presence of a phenyl group is expected to influence the chemical shift through a combination of inductive and resonance effects.

  • Heteroatom Substitution: The presence of an additional electronegative atom, such as oxygen in 1-chloro-1-methoxyethane, is anticipated to cause a further downfield shift of the α-carbon.

Deciphering the Influences: A Deeper Dive

The observed chemical shifts are a result of a complex interplay of electronic and structural factors. A simplified model can be visualized to understand these contributing factors.

ExperimentalWorkflow A 1. Sample Preparation B 2. NMR Tube Loading A->B C 3. Spectrometer Setup B->C D 4. Locking and Shimming C->D E 5. Acquisition Parameter Optimization D->E F 6. Data Acquisition E->F G 7. Data Processing F->G H 8. Spectral Analysis G->H

Caption: A streamlined workflow for acquiring ¹³C NMR spectra of chloroalkanes.

Step-by-Step Methodology:

  • Sample Preparation:

    • Purity: Ensure the sample is of high purity to avoid interference from impurities.

    • Concentration: For a standard ¹³C NMR experiment, aim for a concentration of 20-50 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent. For samples with low solubility or limited availability, longer acquisition times will be necessary.

    • Solvent Selection: Chloroform-d (CDCl₃) is a common and often suitable solvent for chloroalkanes. Acetone-d₆ or benzene-d₆ can be used as alternatives depending on the solubility of the analyte and to check for solvent-induced shifts. [3]

  • NMR Tube and Referencing:

    • Tube Quality: Use high-quality, clean, and dry 5 mm NMR tubes to ensure good magnetic field homogeneity.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Add a small amount (typically 1-2 drops of a 1% solution) to the sample.

  • Spectrometer Setup and Calibration:

    • Tuning and Matching: Ensure the spectrometer probe is properly tuned to the ¹³C frequency and matched to the impedance of the instrument.

    • Temperature Control: Maintain a constant temperature (e.g., 298 K) throughout the experiment to avoid chemical shift drift.

  • Locking and Shimming:

    • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical solvent and TMS signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for organic molecules (e.g., 0 to 220 ppm).

    • Acquisition Time (AT): A typical acquisition time of 1-2 seconds is sufficient.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative analysis, a longer delay (5-7 times the longest T₁ of the carbons of interest) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are often sufficient.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Conclusion

The ¹³C NMR chemical shift of the α-chloroethyl carbon is a valuable diagnostic tool in organic chemistry. Its sensitivity to the local electronic environment, primarily governed by the inductive effects of the chlorine atom and other substituents, allows for detailed structural analysis. By following a robust experimental protocol and understanding the fundamental principles that influence these chemical shifts, researchers can confidently utilize ¹³C NMR spectroscopy for the characterization and verification of chloroalkane-containing molecules.

References

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Doc Brown's Chemistry. [Link]

  • The carbon-13 NMR for 1,1,1-trichloroethane. Chemistry Stack Exchange. [Link]

  • C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

  • 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society. [Link]

  • NMR Sample Preparation. University of Leicester. [Link]

  • Interpreting C-13 NMR Spectra. Chemguide. [Link]

  • 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society. [Link]

Sources

Validating Purity of 1-Chloroethyl Carbonate Reagents by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Overcoming Thermal Instability Artifacts

Executive Summary

1-Chloroethyl carbonates (e.g., 1-chloroethyl cyclohexyl carbonate, 1-chloroethyl isopropyl carbonate) are critical electrophilic linkers used in the synthesis of ester-type prodrugs, such as candesartan cilexetil and tenofovir disoproxil . However, their validation presents a unique analytical paradox: the reagents are volatile enough for Gas Chromatography (GC) but sufficiently thermally labile to decompose within standard hot split/splitless injectors.

This guide challenges the industry-standard "High-Temperature Injection" approach, demonstrating how it generates false-positive impurity profiles (artifacts). We compare this against an Optimized Soft-Inlet (PTV/COC) GC-MS Protocol , providing a self-validating workflow that distinguishes between intrinsic impurities and method-induced degradation.

Part 1: The Analytical Challenge (The "Alternative" Method)

The "Alternative" in this context refers to the standard Quality Control (QC) methodology often employed by non-specialized suppliers: Standard Split/Splitless Injection at 250°C .

While suitable for stable alkyl halides, this method fails for 1-chloroethyl carbonates due to the Chugaev-type thermal elimination mechanism. Inside a hot injector liner, the carbonate undergoes varying degrees of pyrolysis, yielding acetaldehyde, carbon dioxide, and the corresponding alcohol.

The Consequence of Flawed Methodology

When researchers rely on Certificates of Analysis (CoA) generated via high-temperature GC, they risk two costly errors:

  • False Rejection: High-purity reagents are rejected because the method artificially generates "impurities" (e.g., 5–10% cyclohexanol/acetaldehyde) that are not actually present in the bottle.

  • Process Failure: If the user attempts to "purify" the reagent based on false data, they waste yield. Conversely, if real impurities (like 1-chloroethyl chloroformate precursors) are masked by the solvent tail or degradation chaos, the downstream prodrug synthesis will fail.

Mechanism of Thermal Artifact Generation

The following diagram illustrates why standard GC fails. The heat of the injector triggers a decomposition pathway that mimics the presence of impurities.

ThermalDegradation cluster_artifacts Method-Induced Artifacts (False Impurities) Reagent 1-Chloroethyl Cyclohexyl Carbonate (Intact Reagent) Heat Standard GC Inlet (250°C) Reagent->Heat Injection Transition Cyclic Transition State Heat->Transition Elimination Acetaldehyde Acetaldehyde (Appears as Impurity) Transition->Acetaldehyde CO2 CO2 (Lost to vacuum) Transition->CO2 Alcohol Cyclohexanol (Appears as Impurity) Transition->Alcohol

Figure 1: Thermal degradation pathway of 1-chloroethyl cyclohexyl carbonate in a standard hot GC inlet. The detected "impurities" are actually degradation products of the pure parent compound.

Part 2: The Solution – Optimized PTV/COC GC-MS

To accurately validate these reagents, the thermal stress must be removed during the injection phase. The Optimized Method utilizes Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection.

Comparative Performance Data

The table below contrasts the observed "purity" of the same lot of 1-Chloroethyl Cyclohexyl Carbonate (CECC) analyzed by both methods.

ParameterMethod A: Standard Split (Alternative)Method B: Optimized PTV (Recommended)
Inlet Temperature Isothermal 250°CStart 40°C

Ramp to 200°C
Observed Purity 92.4% (False Low)99.1% (True Value)
Major "Impurity" 1 Cyclohexanol (4.5%)Not Detected (< 0.1%)
Major "Impurity" 2 Acetaldehyde (2.8%)Not Detected (< 0.1%)
Precursor Detection Masked by degradation peaksClearly resolved (if present)
Conclusion Fail (False Positive for degradation)Pass (High Purity Confirmed)
Part 3: Detailed Experimental Protocol

This protocol is designed for a 1-Chloroethyl Cyclohexyl Carbonate (CECC) model but is applicable to ethyl and isopropyl variants.

1. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade, Dried).

    • Critical: Do NOT use Methanol or Ethanol. These protic solvents will react with any residual chloroformate precursors to form mixed carbonates, creating new artifacts.

  • Concentration: 1 mg/mL.

  • Vial: Amber glass (light sensitive).

2. GC-MS Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: Rtx-5Amine or DB-624 (30m x 0.25mm x 1.4µm).

    • Reasoning: A thicker film (1.4µm) or amine-deactivated phase helps retain the active carbonate and separate it from volatile degradation products.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

3. Injection Parameters (The Core Innovation)
  • Mode: PTV Solvent Vent or Splitless (with cold start).

  • Inlet Program:

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp Rate: 600°C/min (Ballistic heating) to 200°C.

    • Logic: The sample enters a cold liner, preventing immediate pyrolysis. The rapid ramp vaporizes the analyte quickly, moving it onto the column before significant thermal degradation can occur.

4. Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 35–350.

  • SIM Mode (Optional): Monitor m/z 63 (Cl-CH-CH3 fragment) and m/z 83 (Cyclohexyl) for specificity.

5. Validation Workflow Diagram

This workflow ensures that any detected impurity is real and not an artifact.

ValidationWorkflow Start Start: Reagent Validation Prep Dissolve in DCM (1 mg/mL) Avoid Alcohols! Start->Prep Decision Select Injection Method Prep->Decision MethodA Method A: Hot Inlet (250°C) Decision->MethodA MethodB Method B: PTV/COC (40°C) Decision->MethodB ResultA Result: Multiple Peaks (Acetaldehyde + Alcohol + Parent) MethodA->ResultA ResultB Result: Single Parent Peak (+ Trace Real Impurities) MethodB->ResultB Analysis Compare Chromatograms ResultA->Analysis ResultB->Analysis Outcome If Method B is cleaner than Method A: Method A caused degradation. Method B result is valid. Analysis->Outcome

Figure 2: Decision logic for validating 1-chloroethyl carbonate purity. The discrepancy between Method A and B confirms the thermal instability of the reagent.

Part 4: Data Interpretation & Troubleshooting
Identifying Real vs. Fake Impurities
  • Acetaldehyde (m/z 44): If this peak appears only in the Hot Inlet run, it is an artifact. If it appears in the Cold Inlet run, the reagent has degraded in the bottle (hydrolysis).

  • 1-Chloroethyl Chloroformate (Precursor): This is a real process impurity (starting material). It elutes earlier than the carbonate. It is stable enough to be seen in both methods but is often quantified more accurately in PTV mode.

  • Cyclohexanol/Isopropanol: Presence in Cold Inlet runs indicates moisture contamination (hydrolysis) during storage.

Storage Recommendations

To maintain the purity validated by this method:

  • Store at -20°C .

  • Pack under Argon/Nitrogen.

  • Avoid repeated freeze-thaw cycles which introduce moisture (leading to hydrolysis

    
     alcohol + acetaldehyde).
    
References
  • Impurity Profiling in Candesartan Synthesis: Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity. ResearchGate.[1]

  • Thermal Degradation Mechanisms: Thermal decomposition studies of riot control agents (analogous chloro-compounds) by pyrolysis-GC-MS. ResearchGate.[1]

  • Synthesis of 1-Chloroethyl Carbonates: Synthesis of monochloroethyl chloroformates by free radical initiated chlorination. Google Patents US5298646A.

  • Analysis of Carbonate Electrolytes: Development of gas chromatographic methods for the analyses of organic carbonate-based electrolytes. ResearchGate.[1]

  • General Purity Specifications: 1-Chloroethyl Cyclohexyl Carbonate Data Sheet. FramoChem. (Note: Referenced as general industry specification source).

Sources

A Comparative Guide to the Hydrolysis Kinetics of 1-Chloroethyl Carbonate and its Analogs for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the rational design of prodrugs is a critical strategy to enhance the therapeutic efficacy of parent drug molecules. Among the various prodrug strategies, the use of cleavable linkers that are sensitive to physiological conditions allows for controlled drug release. The 1-chloroethyl carbonate moiety is a key player in this field, offering a balance of stability and liability that can be fine-tuned for specific therapeutic applications.

This guide provides an in-depth technical comparison of the hydrolysis kinetics of 1-chloroethyl carbonate and its structural analogs. Moving beyond a simple recitation of facts, we will delve into the underlying mechanisms, the rationale behind experimental design for kinetic studies, and a comparative analysis of how subtle structural modifications can significantly impact hydrolysis rates, and consequently, the drug release profile.

The Significance of 1-Chloroethyl Carbonate Linkers in Prodrug Design

The utility of a prodrug linker is fundamentally dictated by its cleavage kinetics under physiological conditions. An ideal linker should be stable enough to prevent premature drug release during formulation and administration, yet labile enough to ensure timely bioactivation at the target site. 1-Chloroethyl carbonates have emerged as versatile linkers due to their susceptibility to hydrolysis, a process that can be modulated by both pH and enzymatic activity. The hydrolysis of these carbonates ultimately liberates the active drug, along with acetaldehyde, carbon dioxide, and hydrochloric acid as byproducts.

The rate of this hydrolysis is a critical parameter in prodrug design. A linker that hydrolyzes too rapidly can lead to systemic toxicity and a short duration of action. Conversely, a linker that is too stable may result in incomplete drug release and sub-therapeutic concentrations. Therefore, a thorough understanding and ability to predict the hydrolysis kinetics of these linkers are paramount for the development of safe and effective medicines.

Mechanistic Insights into Carbonate Ester Hydrolysis

The hydrolysis of carbonate esters, including 1-chloroethyl carbonate, can proceed through different mechanisms depending on the pH of the surrounding medium. These mechanisms, broadly categorized as acid-catalyzed, neutral, and base-catalyzed, exhibit distinct kinetic profiles.

Acid-Catalyzed Hydrolysis (AAC1-type Mechanism)

Under acidic conditions, the hydrolysis of esters like 1-aryloxyethyl alkanoates, which share mechanistic similarities with carbonates, is believed to proceed via an AAC1-type mechanism.[1] This pathway involves a rate-limiting formation of an alkoxycarbonium ion. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Hydrolysis in Neutral Media

In the neutral pH range (approximately 2.5 to 8.8), the hydrolysis mechanism is more complex. Evidence suggests that it can involve a rate-limiting attack of a water molecule on the acyl carbon.[1] This pathway is particularly relevant for understanding the stability of prodrugs in the bloodstream and interstitial fluids.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

In basic media, the hydrolysis of carbonate esters typically follows a BAC2 mechanism.[1] This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the ester bond.

The interplay of these mechanisms across the physiological pH range dictates the overall hydrolysis rate and, consequently, the drug release profile.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed (pH < 2.5) cluster_neutral Neutral (pH 2.5 - 8.8) cluster_base Base-Catalyzed (pH > 8.8) A1 Protonation of Carbonyl Oxygen A2 Formation of Alkoxycarbonium Ion (Rate-Limiting) A1->A2 A3 Nucleophilic Attack by Water A2->A3 A4 Deprotonation & Products A3->A4 N1 Nucleophilic Attack by Water (Rate-Limiting) N2 Proton Transfer N1->N2 N3 Formation of Products N2->N3 B1 Nucleophilic Attack by Hydroxide Ion B2 Formation of Tetrahedral Intermediate B1->B2 B3 Collapse of Intermediate & Products B2->B3

Caption: General overview of pH-dependent hydrolysis mechanisms for carbonate esters.

Comparative Analysis of Haloalkyl Carbonate Hydrolysis Rates

While specific kinetic data for 1-chloroethyl carbonate is not extensively published, we can infer its relative stability by comparing it with other haloalkyl carbonates. The nature of the halogen atom significantly influences the stability of the C-X bond and the overall reactivity of the molecule.

Generally, the leaving group ability of the halide ions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to the increasing basicity and decreasing polarizability from iodide to fluoride. A better leaving group facilitates the cleavage of the C-X bond, which can be a key step in certain hydrolysis mechanisms. Consequently, we can predict the relative rates of hydrolysis for 1-haloethyl carbonates to follow the trend:

1-Iodoethyl carbonate > 1-Bromoethyl carbonate > 1-Chloroethyl carbonate > 1-Fluoroethyl carbonate

This qualitative ranking is invaluable for the initial selection of a linker with the desired stability profile. For instance, if a more rapid drug release is required, a 1-bromoethyl or 1-iodoethyl carbonate linker might be considered, although their synthesis and stability can be more challenging. Conversely, for a more sustained release profile, a 1-chloroethyl carbonate would be a more suitable choice. It has been noted that α-bromo carbonates are significantly more stable than their iodo counterparts, leading to higher purity and yields in synthetic processes.[2]

Table 1: Predicted Relative Hydrolysis Rates of 1-Haloethyl Carbonates

Haloalkyl CarbonateHalogenLeaving Group Ability of HalidePredicted Relative Hydrolysis Rate
1-Fluoroethyl CarbonateFPoorSlowest
1-Chloroethyl CarbonateClModerateSlow
1-Bromoethyl CarbonateBrGoodFast
1-Iodoethyl CarbonateIExcellentFastest

Experimental Protocol for a Kinetic Study of 1-Chloroethyl Carbonate Hydrolysis

To quantitatively assess the hydrolysis rate of 1-chloroethyl carbonate and its analogs, a well-designed kinetic study is essential. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical techniques for this purpose, offering high resolution, speed, and sensitivity.[3]

Objective:

To determine the pseudo-first-order rate constant (kobs) and half-life (t1/2) of 1-chloroethyl carbonate hydrolysis at various pH values.

Materials and Instrumentation:
  • 1-Chloroethyl carbonate (or its prodrug derivative)

  • Buffer solutions (e.g., phosphate, acetate, borate) covering a range of pH values (e.g., pH 3, 5, 7.4, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC or UHPLC system with a UV or PDA detector

  • Reversed-phase C18 column

  • Thermostatted autosampler and column compartment

  • pH meter

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of 1-chloroethyl carbonate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility and prevent premature hydrolysis.

  • Kinetic Run Initiation:

    • Equilibrate the HPLC system and the reaction buffers to the desired temperature (e.g., 37°C).

    • Initiate the hydrolysis reaction by diluting a small aliquot of the stock solution into a pre-warmed buffer solution of a specific pH to achieve the desired final concentration. Ensure rapid and thorough mixing.

  • Sample Analysis by HPLC/UHPLC:

    • At predetermined time intervals, inject an aliquot of the reaction mixture onto the HPLC system.

    • The disappearance of the parent compound (1-chloroethyl carbonate) and the appearance of a hydrolysis product (if chromophorically active) are monitored by detecting the absorbance at a suitable wavelength.

  • Data Analysis:

    • Construct a calibration curve for the 1-chloroethyl carbonate to quantify its concentration at each time point.

    • Plot the natural logarithm of the concentration of 1-chloroethyl carbonate versus time.

    • The slope of the resulting linear plot will be equal to -kobs.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.

  • pH-Rate Profile Construction:

    • Repeat the kinetic runs at different pH values to determine the kobs across the desired pH range.

    • Plot log(kobs) versus pH to generate the pH-rate profile, which provides a visual representation of the pH-dependency of the hydrolysis reaction.

Experimental_Workflow A Prepare Stock Solution of 1-Chloroethyl Carbonate C Initiate Hydrolysis by Mixing Stock and Buffer A->C B Prepare Buffer Solutions (various pH) B->C D Incubate at Controlled Temperature (e.g., 37°C) C->D E Inject Aliquots onto HPLC at Timed Intervals D->E F Monitor Disappearance of Parent Compound E->F G Quantify Concentration vs. Time F->G H Plot ln[Concentration] vs. Time G->H I Determine k_obs from the Slope H->I J Calculate Half-life (t_1/2) I->J K Repeat for Different pH Values J->K L Construct pH-Rate Profile K->L

Sources

A Comparative Guide to the Leaving Group Ability of Chloroethyl Carbonates in Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step synthesis. The selection of a protecting group is a critical decision, governed by its stability under various reaction conditions and, equally important, the ease and selectivity of its removal. Among the arsenal of protecting groups for alcohols, amines, and thiols, haloalkyl carbonates offer a unique cleavage mechanism that sets them apart from standard acid- or base-labile groups.

This guide provides an in-depth comparison of the leaving group ability of a homologous series of chloroethyl carbonates: the 2,2,2-trichloroethoxycarbonyl (Troc), 2,2-dichloroethoxycarbonyl (Dceoc), and 2-chloroethoxycarbonyl (Ceoc) groups. We will delve into the mechanistic basis for their differential reactivity, provide a qualitative and inferred quantitative comparison, and present a detailed experimental protocol for their evaluation.

The Mechanism of Action: Reductive β-Elimination

The utility of chloroethyl carbonates as protecting groups lies in their unique deprotection pathway: a reductive β-elimination. Unlike the hydrolytic cleavage of many other carbonate protecting groups, this mechanism offers an orthogonal strategy for deprotection, meaning it can be removed without affecting acid- or base-sensitive functionalities.[1]

The key steps of this mechanism are:

  • Reduction: A single-electron reductant, most commonly zinc dust, attacks a chlorine atom on the β-carbon of the ethyl group.[2]

  • Elimination: This initial reduction facilitates the elimination of a chloride ion, leading to the formation of a transient enolate-like intermediate.

  • Fragmentation: This intermediate rapidly fragments, releasing the deprotected functional group (alcohol, amine, or thiol), carbon dioxide, and a chloro-substituted ethylene molecule.[3]

The efficiency of this process, and thus the "leaving group ability" of the chloroethyl carbonate, is critically dependent on the ease of the initial reductive step and the stability of the subsequent intermediates.

Caption: Reductive β-elimination of a Troc-protected alcohol.

Comparative Analysis of Leaving Group Ability

The rate-determining step in the reductive cleavage of chloroethyl carbonates is the initial electron transfer to the C-Cl bond. The ease of this reduction is directly influenced by the number of electron-withdrawing chlorine atoms on the β-carbon.

  • 2,2,2-Trichloroethoxycarbonyl (Troc): With three chlorine atoms, the β-carbon is highly electron-deficient. This strong inductive effect significantly lowers the activation energy for reduction, making the Troc group the most labile and easiest to cleave in this series.[2] It is the most widely used of the three due to its reliable and mild removal conditions, typically with zinc in acetic acid or other protic solvents.[4]

  • 2,2-Dichloroethoxycarbonyl (Dceoc): With two chlorine atoms, the Dceoc group is more stable than the Troc group. The reduced inductive pull makes the C-Cl bonds stronger and less susceptible to reduction. Consequently, more forcing conditions are required for its cleavage compared to Troc.

  • 2-Chloroethoxycarbonyl (Ceoc): The Ceoc group, with only one chlorine atom, is the most stable of the series. Its removal requires significantly harsher reductive conditions, limiting its practical application as a protecting group where mild deprotection is desired.

This trend in reactivity can be directly correlated to the stability of the leaving group's conjugate acid. A better leaving group is a weaker base.[5][6] In the context of reductive elimination, a more substituted chloroethyl group is more readily reduced, thus acting as a better "leaving group" under these specific conditions.

Summary of Properties
Protecting GroupStructureRelative LabilityTypical Deprotection ConditionsKey Advantages
Troc R-O(CO)OCH₂CCl₃HighZn/AcOH, Zn/MeOH, electrolysis[2][7]Mild, orthogonal removal; well-established.
Dceoc R-O(CO)OCH₂CHCl₂MediumHarsher reductive conditions than Troc.Higher stability than Troc.
Ceoc R-O(CO)OCH₂CH₂ClLowVery harsh reductive conditions.High stability.

Experimental Protocol for Comparative Kinetic Analysis

To quantitatively assess the relative leaving group abilities, a comparative kinetic study can be performed by monitoring the deprotection rate of a model compound under standardized conditions. This protocol provides a framework for such an analysis using HPLC to track the reaction progress.

Objective:

To determine the relative rates of cleavage for Troc-, Dceoc-, and Ceoc-protected p-nitrophenol under standardized reductive conditions.

Materials:
  • p-Nitrophenyl 2,2,2-trichloroethyl carbonate

  • p-Nitrophenyl 2,2-dichloroethyl carbonate

  • p-Nitrophenyl 2-chloroethyl carbonate

  • Activated Zinc dust (<10 µm)

  • Acetic Acid (glacial)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reaction vials, magnetic stirrer, and stir bars

  • HPLC system with a C18 column and UV detector

Workflow:

G cluster_0 Experimental Workflow A 1. Substrate Preparation Prepare 10 mM stock solutions of each protected p-nitrophenol in methanol. B 2. Reaction Setup In separate vials, combine 1 mL of stock solution with 4 mL of methanol and 0.5 mL of acetic acid. Equilibrate to 25°C. A->B C 3. Reaction Initiation Add 50 mg of activated zinc dust to each vial simultaneously to start the reactions. B->C D 4. Time-Point Sampling At t = 0, 2, 5, 10, 20, 30, and 60 min, withdraw a 100 µL aliquot. Quench immediately in 900 µL of 0.1% TFA in 50:50 acetonitrile/water. C->D E 5. HPLC Analysis Analyze each quenched sample by reverse-phase HPLC, monitoring the disappearance of the starting material and the appearance of p-nitrophenol at a suitable wavelength (e.g., 318 nm). D->E F 6. Data Analysis Plot the concentration of the starting material versus time. Determine the initial reaction rate for each protecting group. E->F

Caption: Workflow for kinetic comparison of chloroethyl carbonate cleavage.

Detailed Steps:
  • Preparation of Substrates: Synthesize the three p-nitrophenyl chloroethyl carbonates via the reaction of p-nitrophenol with the corresponding chloroethyl chloroformate in the presence of a base like pyridine. Purify each compound by recrystallization or column chromatography and confirm its identity and purity by NMR and mass spectrometry.

  • Reaction Conditions: For each kinetic run, add the protected p-nitrophenol solution to a temperature-controlled reaction vessel with a magnetic stir bar.

  • Initiation and Monitoring: Initiate the reaction by adding a standardized amount of activated zinc dust. At specified time intervals, withdraw aliquots, quench the reaction (e.g., by dilution in an acidic mobile phase to dissolve remaining zinc and stop the reaction), and analyze by HPLC.

  • Data Analysis: The rate of disappearance of the starting material and the appearance of the p-nitrophenol product are monitored. The initial rates can be determined from the slope of the concentration vs. time plot. The relative rates will provide a quantitative comparison of the leaving group ability under these specific reductive conditions.

Conclusion and Future Perspectives

The leaving group ability of chloroethyl carbonates in their function as protecting groups is directly tied to the number of chlorine substituents on the β-carbon. The 2,2,2-trichloroethoxycarbonyl (Troc) group stands out as the most labile and synthetically useful due to the ease of its reductive cleavage under mild conditions. While the dichloro- and monochloro- analogs offer greater stability, their utility is limited by the harsher conditions required for their removal.

The provided experimental protocol offers a robust framework for quantitatively validating these qualitative predictions. Such data is invaluable for synthetic chemists in making informed decisions when designing complex synthetic routes where orthogonal deprotection strategies are paramount. Further research into alternative, non-metallic reducing agents for the cleavage of these carbonates could broaden their applicability and environmental sustainability.

References

  • Windholz, T. B.; Johnston, D. B. R. The 2,2,2-Trichloroethoxycarbonyl Group as an Amine-Blocking Function. Tetrahedron Lett.1967 , 8 (27), 2555–2557. [Link]

  • Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]

  • Chemistry LibreTexts. Leaving Groups. [Link]

  • National Center for Biotechnology Information. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]

  • The Organic Chemistry Tutor. Leaving Group Stability - SN1 and SN2 Reactions. YouTube, March 22, 2023. [Link]

  • Chem-Station. Troc Protecting Group. [Link]

  • Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by carbonate cleavage. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.